tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHYTPRPKZWCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651280 | |
| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191871-91-7, 1040682-07-2 | |
| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of this compound. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the construction of complex molecules where precise control over reactive sites is paramount.
Core Chemical Identity and Properties
This compound is a carbamate-protected aniline derivative. The presence of the tert-butoxycarbonyl (Boc) group on the aniline nitrogen renders it temporarily inert to many reaction conditions, while the primary aminomethyl group at the para position remains a reactive nucleophilic site. This differential reactivity is the cornerstone of its utility in multi-step synthesis.
Chemical Identifiers and Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [1] |
| CAS Number | 191871-91-7 (and others) | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [1] |
| Monoisotopic Mass | 236.152477885 Da | [1] |
| Predicted XLogP | 1.5 | [1] |
| Appearance | Solid (typical) | |
| Solubility | Soluble in organic solvents like chloroform and dimethylformamide. |
The Strategic Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[2][3] Its strategic importance lies in its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and nucleophilic) while being readily removable under acidic conditions.[2][3][4] This "orthogonal" stability allows for selective reactions at other sites of the molecule.[4]
The mechanism of Boc cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[2] The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Synthesis and Methodology
The synthesis of this compound can be approached through several routes. A common and logical strategy involves the protection of a commercially available precursor followed by the chemical modification of a functional group.
Proposed Synthetic Protocol
A plausible and efficient synthesis starts from 4-(methylamino)benzonitrile. The secondary aniline is first protected with the Boc group, followed by the reduction of the nitrile to the primary amine.
Step 1: Boc Protection of 4-(Methylamino)benzonitrile
-
Dissolve 4-(methylamino)benzonitrile (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).[5]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 4-cyanophenyl(methyl)carbamate.
Step 2: Reduction of the Nitrile
-
Dissolve the Boc-protected nitrile from Step 1 (1.0 equiv.) in a solvent mixture like THF/isopropanol.[6]
-
Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C) or Raney Nickel.[6]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., 50 psi or using a balloon) and stir vigorously overnight.[6]
-
After the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by crystallization or chromatography if necessary.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. The GHS classification indicates potential hazards that require appropriate protective measures.
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. [1][7][8] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][9] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. [1][10] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). [9][11]* Eye Protection: Use safety goggles with side-shields or a face shield. [9][11]* Skin and Body Protection: Wear impervious clothing, such as a lab coat. [11]* Respiratory Protection: Use a suitable respirator if ventilation is inadequate or dust is generated. [11] Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [10]
Predicted Spectroscopic Data
While experimental spectra should always be obtained for confirmation, the expected spectroscopic features can be predicted from the structure.
-
¹H NMR (in CDCl₃):
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~3.2 ppm (singlet, 3H): The three protons of the N-methyl group.
-
~3.8 ppm (singlet, 2H): The two protons of the benzylic -CH₂-NH₂ group.
-
Aromatic Protons (~7.2-7.4 ppm): Two sets of doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Primary Amine Protons: A broad singlet, chemical shift can vary depending on concentration and solvent.
-
-
Mass Spectrometry (ESI+):
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ChemBK. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. ChemBK. [Link]
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PubChem. tert-butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChemLite. This compound (C13H20N2O2). PubChemLite. [Link]
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Quora. What is the protection of BOC in organic synthesis processes?. Quora. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]
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tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate CAS number 191871-91-7
An In-Depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (CAS 191871-91-7): A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. This compound, identified by CAS number 191871-91-7, has emerged as a compound of significant interest. Its structure is elegantly simple yet functionally potent, featuring a phenyl scaffold derivatized with two distinct and orthogonally protected amino functionalities.
At one terminus, a primary aminomethyl group serves as a versatile nucleophilic handle, ready for a variety of conjugation chemistries. At the other, an N-methylaniline is masked with a tert-butyloxycarbonyl (Boc) group, a widely used protecting group known for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.[1][2] This differential protection scheme allows for sequential, site-selective modifications, making it an invaluable asset in multi-step synthetic campaigns.[1]
Notably, this building block is gaining prominence as a linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins, and the linkers that connect the two active ends of a PROTAC are critical to their efficacy. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its properties, synthesis, applications, and handling.
Section 1: Physicochemical Properties and Characterization
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These characteristics dictate its behavior in reactions, its solubility, and the analytical methods best suited for its characterization.
Chemical Structure
Caption: Chemical Structure of this compound.
Key Physicochemical Data
The essential properties of this compound are summarized below. These values are derived from computational predictions and data provided by chemical suppliers.
| Property | Value | Reference |
| CAS Number | 191871-91-7 | [4][5][6] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [5][7] |
| Molecular Weight | 236.31 g/mol | [7] |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [7] |
| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [7] |
| Predicted Boiling Point | 365.2 ± 21.0 °C at 760 mmHg | [6] |
Analytical Characterization
Confirmation of the identity and purity of this compound is critical before its use in synthesis. Standard analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals would include a singlet around 1.5 ppm (9H) for the sterically shielded tert-butyl group, a singlet around 3.3 ppm (3H) for the N-methyl group, a singlet around 3.8 ppm (2H) for the benzylic methylene protons (—CH₂NH₂), and multiplets in the aromatic region (7.0-7.5 ppm, 4H).
-
Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be approximately 237.16 m/z.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. High purity (typically >97%) is essential for applications in drug discovery to avoid the introduction of impurities into subsequent synthetic steps.[6]
Section 2: Synthesis and Purification
The core of the synthetic challenge lies in the selective functionalization of a 4-aminobenzylamine precursor framework. A robust strategy would involve the reduction of a nitrile, which is a common and high-yielding method for installing an aminomethyl group.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology adapted from the synthesis of a structurally similar compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.[8]
Step 1: Protection of 4-(Methylamino)benzonitrile
-
Rationale: The synthesis begins by protecting the secondary amine of the starting material. Using Boc anhydride ((Boc)₂O) is a standard and highly effective method for this transformation, as it is selective for amines and the reaction conditions are generally mild.[2]
-
Procedure:
-
Dissolve 4-(methylamino)benzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) to catalyze the reaction.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and unreacted anhydride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
-
Step 2: Reduction of tert-Butyl 4-cyano-N-methylphenylcarbamate
-
Rationale: Catalytic hydrogenation is a classic and clean method for reducing nitriles to primary amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose, operating under moderate hydrogen pressure.[8] The solvent system (e.g., THF/isopropanol) is chosen to ensure solubility of the starting material.[8]
-
Procedure:
-
Dissolve the crude product from Step 1 in a solvent mixture such as THF/isopropanol (1:1).[8]
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 eq by weight).
-
Place the reaction mixture in a hydrogenation apparatus and purge with nitrogen gas before introducing hydrogen gas (typically 50-60 psi).
-
Stir the reaction vigorously at room temperature overnight.
-
Upon completion (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the system with nitrogen.
-
Remove the solid catalyst by filtering the reaction mixture through a pad of Celite®. The use of Celite is crucial as it prevents the fine Pd/C powder from passing through the filter paper.[8]
-
Wash the filter cake thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
-
Purification
The crude product is typically purified by silica gel column chromatography. A gradient elution using a solvent system like dichloromethane and methanol is effective. The addition of a small amount of a basic modifier, such as ammonium hydroxide or triethylamine (~1%), to the mobile phase is a common practice to prevent the primary amine product from tailing on the acidic silica gel, thereby improving separation and yield.[8]
Section 3: Core Applications in Drug Discovery
The unique structure of this compound makes it a highly strategic tool for medicinal chemists.
The Bifunctional Linker Paradigm
The molecule's power lies in its two chemically distinct handles. This allows it to act as a "linker" or "spacer" to connect two different molecular fragments in a controlled, stepwise fashion. The primary amine can undergo a wide range of reactions (e.g., amide bond formation, reductive amination, urea formation), while the Boc-protected amine remains inert. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid, TFA) unmasks the N-methylaniline for further reaction.[2]
Application as a PROTAC Linker
The most prominent application of this compound is in the synthesis of PROTACs.[3]
Sources
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An In-Depth Technical Guide to tert-Butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional molecules and linkers is paramount for the construction of complex therapeutic agents. Among the vast array of chemical building blocks, carbamate-protected diamines serve as critical components, offering a versatile platform for synthesizing molecules with tailored properties. This guide provides a comprehensive technical overview of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate , a specialized building block with significant potential in organic synthesis and pharmaceutical research.
This compound, bearing the IUPAC name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate , is a derivative of 4-(aminomethyl)aniline where the aniline nitrogen is part of a tert-butoxycarbonyl (Boc) protected carbamate and is also N-methylated. The presence of a primary amine and a protected secondary amine on a rigid phenyl scaffold makes it a valuable intermediate for introducing a substituted aminophenyl moiety in a controlled, stepwise manner.
A critical point of clarification is the distinction from its close analogue, tert-butyl N-[4-(aminomethyl)phenyl]carbamate. The subject of this guide possesses an additional methyl group on the carbamate nitrogen, a structural modification that can significantly influence its chemical reactivity, metabolic stability, and conformational preferences in a final drug product.
Compound Identification and Properties
A precise understanding of a molecule begins with its fundamental identifiers and physicochemical properties. These data are essential for experimental design, analytical characterization, and safety assessment.
| Identifier | Value |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate |
| CAS Number | 1040682-07-2[1] |
| Molecular Formula | C₁₃H₂₀N₂O₂[1] |
| Molecular Weight | 236.31 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN |
| InChIKey | IGHYTPRPKZWCGC-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic procedures for tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate are not extensively documented, a robust synthesis can be proposed based on established methodologies for the N-alkylation of Boc-protected anilines. The following protocol outlines a logical and field-proven approach.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available tert-butyl N-[4-(aminomethyl)phenyl]carbamate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: N-Methylation of a Boc-Protected Aniline
This protocol is adapted from standard procedures for the N-alkylation of carbamates.[2][3]
Step 1: N-Methylation of the Carbamate Nitrogen
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl N-[4-(cyanophenyl)]carbamate (1.0 eq). The cyano group is used as a precursor to the aminomethyl group to avoid competitive alkylation of the primary amine.
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The deprotonation of the carbamate N-H is evidenced by the cessation of hydrogen gas evolution.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the carbamate nitrogen, forming a sodium salt. This enhances the nucleophilicity of the nitrogen, priming it for alkylation. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product, tert-butyl N-[4-(cyanophenyl)]-N-methylcarbamate, is purified by flash column chromatography on silica gel.
Step 2: Reduction of the Nitrile
-
Preparation: Dissolve the purified product from Step 1 in methanol or ethanol.
-
Reduction: Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines.
-
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate .
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
-
A singlet for the nine protons of the tert-butyl group (~1.5 ppm).
-
A singlet for the three protons of the N-methyl group (~3.2 ppm).
-
A singlet or a broad singlet for the two protons of the aminomethyl group (~3.8 ppm), which may exchange with D₂O.
-
Two doublets in the aromatic region (7.0-7.4 ppm) corresponding to the para-substituted benzene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the quaternary carbon and methyls of the Boc group, the N-methyl carbon, the aminomethyl carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the [M+H]⁺ ion at m/z 237.16.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H stretching of the primary amine (~3300-3400 cm⁻¹) and the C=O stretching of the carbamate (~1690 cm⁻¹).
Applications in Drug Discovery and Development
While specific applications for this N-methylated version are not widely published, its structure suggests several potential uses, primarily as a versatile building block.
Role as a Bifunctional Linker
The molecule's two distinct amine functionalities make it an ideal linker for connecting different molecular fragments.
Caption: Dual functionality enabling stepwise chemical elaboration.
-
PROTACs and Molecular Glues: The non-methylated analogue is cited as a linker for Proteolysis Targeting Chimeras (PROTACs).[4] The N-methylated version could also serve this purpose. The primary amine can be coupled to a warhead targeting a protein of interest, while the Boc-protected amine, after deprotection, can be linked to an E3 ligase-binding moiety. The N-methyl group could provide increased metabolic stability or alter the linker's conformational rigidity, potentially improving the efficacy of the resulting PROTAC.
-
Scaffold Decoration: In fragment-based drug discovery or lead optimization, this molecule can be used to introduce a 4-(aminomethyl)phenyl group. The N-methyl-N-Boc functionality allows for further diversification at a later synthetic stage after deprotection.
Impact of N-Methylation
The presence of the methyl group on the carbamate nitrogen is not a trivial modification.
-
Metabolic Stability: N-methylation can block metabolic oxidation at the nitrogen, potentially increasing the in vivo half-life of a drug candidate.
-
Conformational Constraint: The methyl group can restrict rotation around the C-N bond of the carbamate, influencing the overall shape of a larger molecule and its binding affinity to a biological target.
-
Solubility: The added methyl group can slightly increase the lipophilicity of the molecule.
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is a specialized chemical intermediate with significant, albeit not yet fully explored, potential in the synthesis of complex organic molecules for drug discovery. Its key features—a rigid phenyl scaffold, a reactive primary amine, and a protected, N-methylated secondary amine—offer synthetic chemists a valuable tool for orthogonal chemical strategies. The N-methyl group, in particular, provides an avenue to modulate the physicochemical and pharmacological properties of target compounds. While detailed application notes are sparse, the principles of medicinal chemistry suggest its utility in constructing linkers for targeted therapies and as a scaffold for library synthesis. As with any advanced building block, a thorough understanding of its synthesis, characterization, and handling is the foundation for its successful application in the laboratory.
References
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Hanna, S. Y. (2016). Alkylation of N-Boc aromatic anilines. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28309106, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%. Retrieved from [Link]
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A Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Overview
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a para-substituted benzene ring bearing two distinct nitrogen functionalities. At one position, a secondary amine is present as part of a methylcarbamate group, which is protected by the acid-labile tert-butoxycarbonyl (Boc) group. At the opposite position, a primary amine is available as a reactive handle in the form of an aminomethyl group.
This unique arrangement makes the molecule an invaluable building block or linker. The orthogonal nature of the two amine groups—one protected and sterically hindered, the other a free and reactive primary amine—allows for selective, sequential chemical modifications. This is particularly advantageous in the construction of complex molecules, such as peptidomimetics, molecular probes, and Proteolysis Targeting Chimeras (PROTACs), where precise control over covalent bond formation is paramount. This guide provides a comprehensive overview of its structure, physicochemical properties, a detailed synthetic protocol, and characterization data to support its application in advanced research settings.
Section 2: Chemical Structure and Formula
The definitive identity of a chemical compound begins with its structure and formula. These identifiers are crucial for database searches, regulatory submissions, and accurate experimental replication.
Chemical Structure Diagram
The structural arrangement of this compound is depicted below, highlighting the Boc-protected secondary aniline and the primary benzylamine moiety.
Caption: Chemical structure of this compound.
Chemical Identifiers
For unambiguous identification, the following data should be used.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [1] |
| CAS Number | 191871-91-7 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2][3] |
| Molecular Weight | 236.31 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [1] |
| InChIKey | IGHYTPRPKZWCGC-UHFFFAOYSA-N | [1] |
Section 3: Physicochemical Properties
The physical and chemical properties of the compound are essential for planning experiments, including reaction setup, solvent selection, and purification strategies. The data presented here are primarily computed properties sourced from authoritative databases.
| Property | Value | Source |
| Monoisotopic Mass | 236.152477885 Da | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | N/A |
Section 4: Synthesis Protocol
The synthesis of this compound is not widely published in step-by-step detail. However, a reliable synthetic route can be designed based on established organic chemistry principles: specifically, the Boc protection of a secondary amine and the subsequent reduction of a nitrile functional group.
Synthetic Principle and Workflow
The proposed two-step synthesis starts from commercially available 4-(methylamino)benzonitrile. The first step involves the selective protection of the secondary aniline nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The second step achieves the reduction of the nitrile group to the desired primary aminomethyl group via catalytic hydrogenation. This strategy is efficient because the reaction conditions for each step are compatible with the functional groups present.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-cyanophenyl(methyl)carbamate
-
Rationale: The Boc group is a standard choice for protecting amines due to its stability in a wide range of conditions and its straightforward removal under mild acid.[4] Using a non-nucleophilic base like triethylamine (TEA) prevents side reactions and neutralizes the acid byproduct.
-
Procedure:
-
To a solution of 4-(methylamino)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate.
-
-
Validation: The structure of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of this compound
-
Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines. The use of Palladium on Carbon (Pd/C) is a standard and highly efficient catalyst for this transformation. This method was successfully used for the non-methylated analogue.[5]
-
Procedure:
-
Dissolve the intermediate, tert-Butyl 4-cyanophenyl(methyl)carbamate (1.0 eq), in a solvent mixture such as THF/isopropanol (1:1).[5]
-
Carefully add 10% Palladium on Carbon (Pd/C, ~10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Secure the reaction flask in a hydrogenation apparatus.
-
Purge the system with hydrogen gas, then maintain a hydrogen atmosphere (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.[5]
-
Monitor the reaction for hydrogen uptake or by TLC until the starting material is consumed (typically 12-24 hours).
-
Once complete, carefully purge the system with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude final product. Further purification via chromatography may be performed if necessary.
-
-
Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 5: Spectroscopic Characterization (Predicted)
For validation of the final product, the following spectroscopic signatures are expected.
| Technique | Expected Data |
| ¹H NMR | δ ~7.3-7.1 (m, 4H, Ar-H), ~3.8 (s, 2H, -CH₂NH₂), ~3.2 (s, 3H, N-CH₃), ~1.6 (br s, 2H, -NH₂), ~1.5 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ~155 (C=O), ~140-128 (Ar-C), ~80 (O-C(CH₃)₃), ~45 (-CH₂-), ~38 (N-CH₃), ~28 (-C(CH₃)₃) |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1695 (C=O stretch, carbamate) |
| HRMS (ESI+) | Calculated for C₁₃H₂₁N₂O₂⁺ [M+H]⁺: 237.1598; Found: 237.xxxx |
Section 6: Applications and Significance
The primary utility of this compound lies in its role as a versatile bifunctional linker.
-
Drug Discovery and PROTACs: In modern drug development, linkers are crucial for connecting a warhead that binds to a target protein with another moiety, such as a ligand for an E3 ubiquitin ligase in a PROTAC. The non-methylated analog, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, is explicitly identified as a PROTAC linker.[6] The subject compound of this guide offers a structurally similar scaffold, where the N-methyl group can subtly alter properties like rigidity, solubility, and metabolic stability. The free aminomethyl group provides a nucleophilic site for covalent attachment to an electrophilic center on another molecule, while the Boc-protected amine can be deprotected at a later synthetic stage to reveal a secondary amine for subsequent reactions.
-
Peptidomimetics and Scaffolds: The rigid phenyl ring combined with the flexible aminomethyl group makes it an attractive scaffold for building libraries of compounds for screening. The defined stereochemistry and vectoral properties are essential for probing interactions within biological binding pockets.
Section 7: Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Identification: According to GHS classifications for this compound, it may be harmful if swallowed, causes skin irritation, may cause serious eye damage or irritation, and may cause respiratory irritation.[1]
-
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid breathing dust, fumes, or vapors.[7]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.[8]
-
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An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Introduction
Tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a chemical compound of interest in pharmaceutical research and development. Its molecular structure, featuring a carbamate group, a phenyl ring, and an aminomethyl substituent, suggests a complex physicochemical profile that warrants detailed investigation. Understanding the solubility and stability of this molecule is paramount for its successful application in drug discovery and formulation.[1][2] Poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of efficacy, and the formation of potentially harmful byproducts.[3][4][5] This guide provides a comprehensive overview of the key considerations and experimental methodologies for characterizing the solubility and stability of this compound.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C13H20N2O2 | [6][7][8] |
| Molecular Weight | 236.31 g/mol | [6] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 64-68°C | [10] |
Note: Some sources may list slightly different molecular weights for related isomers.[11][12]
Based on its structure, which contains both hydrophobic (tert-butyl, phenyl ring) and hydrophilic (aminomethyl, carbamate) moieties, its solubility is expected to be moderate and highly dependent on the solvent system and pH. The presence of the basic aminomethyl group suggests that solubility will increase in acidic conditions due to salt formation.
Part 1: Solubility Assessment
The solubility of a drug candidate is a critical parameter that influences its biopharmaceutical properties.[1][13] A widely accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[1] The choice of solubility assay depends on the stage of drug development, with high-throughput kinetic assays being suitable for early screening and more rigorous equilibrium assays for later-stage characterization.[1][2]
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Detailed Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[13]
1. Materials and Reagents:
-
This compound
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, and relevant organic solvents (e.g., ethanol, DMSO).
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS).
2. Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[14]
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS method.[1][14]
-
Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
3. Data Interpretation: The concentration determined from the analysis of the saturated solution represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
Anticipated Solubility Profile
| Solvent System | Expected Solubility | Rationale |
| Purified Water | Low to Moderate | Presence of both hydrophobic and hydrophilic groups. |
| 0.1 N HCl (pH ~1) | High | Protonation of the aminomethyl group to form a more soluble salt. |
| PBS (pH 7.4) | Moderate | Partial ionization of the aminomethyl group. |
| Ethanol | High | Good solvent for both polar and non-polar moieties. |
| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
Part 2: Stability Assessment
Evaluating the chemical stability of a pharmaceutical molecule is a regulatory requirement and crucial for ensuring its safety and efficacy.[4] Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and establish degradation pathways.[3][4][15][16][17]
Forced Degradation Experimental Design
Caption: Overview of a forced degradation study.
Detailed Protocol: Forced Degradation Studies
1. General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).
-
Expose the solutions to various stress conditions as outlined below. The goal is to achieve 5-20% degradation of the parent compound.
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, typically a gradient HPLC method with UV detection (and preferably mass spectrometry), capable of separating the parent compound from its degradation products.
2. Specific Stress Conditions: [15][16]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or with gentle heating. Carbamate esters are particularly susceptible to base-catalyzed hydrolysis.[4][18]
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose both the solid drug and a solution of the drug to elevated temperatures (e.g., 60°C) in a stability chamber.
-
Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Potential Degradation Pathways
The carbamate functional group is the most likely site of degradation.
-
Hydrolysis: The ester linkage of the carbamate is susceptible to both acid and base-catalyzed hydrolysis.[19][20]
-
Base-catalyzed hydrolysis is expected to be a significant degradation pathway, leading to the formation of 4-(aminomethyl)-N-methylaniline, carbon dioxide, and tert-butanol.
-
Acid-catalyzed hydrolysis can also occur, though potentially at a slower rate, yielding the same primary degradation products.
-
-
Oxidation: The aminomethyl group and the phenyl ring could be susceptible to oxidation, leading to the formation of various oxidized byproducts.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its advancement as a potential drug candidate. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to systematically evaluate these critical physicochemical properties. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any resulting therapeutic product.[4][17]
References
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kineticos. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. Patient compliance. [Link]
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Solubility Test. (n.d.). AxisPharm. [Link]
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Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]
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tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. (2024). ChemBK. [Link]
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Delgado, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A. [Link]
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The AAPS Journal. [Link]
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Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]
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Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
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Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. (2001). ResearchGate. [Link]
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tert-butyl N-[4-(methylamino)phenyl]carbamate. (n.d.). PubChem. [Link]
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Ueji, M., & Kanazawa, J. (1973). Method for the Residue Determination of Carbamate Pesticides in Crops. Japan Pesticide Information. [Link]
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Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]
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Key parameters for carbamate stability in dilute aqueous–organic solution. (2006). ResearchGate. [Link]
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Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal. [Link]
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]
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Déjean, G., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE. [Link]
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Metabolic fate of ammonia generated during the carbamate... (2024). ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public repositories, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a valuable resource for researchers in confirming the synthesis and purity of this compound, providing detailed protocols for both its potential synthesis and subsequent spectroscopic analysis.
Introduction and Molecular Overview
This compound (CAS No. 191871-91-7) is a bifunctional organic molecule featuring a Boc-protected aniline and a primary aminomethyl group. The presence of the tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, renders the aniline nitrogen less nucleophilic, allowing for selective reactions at the primary amine. The structural elucidation and confirmation of such molecules are paramount in the drug development pipeline, ensuring the integrity of intermediates and final active pharmaceutical ingredients.
Spectroscopic analysis is the cornerstone of molecular characterization. This guide will delve into the expected spectral signatures of this compound, providing a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, IR, and MS data.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and comparison with structurally similar compounds.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the target molecule are discussed below.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The anticipated chemical shifts (δ) in a solvent like deuterated chloroform (CDCl₃) are summarized in the table below.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (Boc) | ~ 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet in a relatively uncongested region of the spectrum.[3] |
| N-Methyl | ~ 3.2 - 3.4 | Singlet | 3H | The methyl group attached to the carbamate nitrogen is deshielded by the nitrogen and the carbonyl group, resulting in a singlet in this region. |
| Aminomethyl (-CH₂NH₂) | ~ 3.8 - 3.9 | Singlet | 2H | These benzylic protons are adjacent to a nitrogen atom and are expected to appear as a singlet. The exact chemical shift can be influenced by solvent and concentration. |
| Primary Amine (-NH₂) | ~ 1.5 - 2.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| Aromatic Protons (H-2, H-6) | ~ 7.2 - 7.4 | Doublet | 2H | These protons are ortho to the aminomethyl group and are expected to be a doublet due to coupling with the H-3 and H-5 protons. |
| Aromatic Protons (H-3, H-5) | ~ 7.1 - 7.3 | Doublet | 2H | These protons are ortho to the N-methyl-N-Boc group and will appear as a doublet, coupling with the H-2 and H-6 protons. The electron-donating nature of the nitrogen will slightly shield these protons relative to benzene. |
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (Boc) - C (CH₃)₃ | ~ 28 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[4] |
| tert-Butyl (Boc) - C (CH₃)₃ | ~ 80 - 81 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[4] |
| N-Methyl | ~ 35 - 40 | The N-methyl carbon is in a typical range for an N-alkyl group. |
| Aminomethyl (-C H₂NH₂) | ~ 45 - 50 | The benzylic carbon attached to the primary amine. |
| Aromatic Carbons (C-2, C-6) | ~ 128 - 130 | Aromatic carbons ortho to the aminomethyl group. |
| Aromatic Carbons (C-3, C-5) | ~ 125 - 127 | Aromatic carbons ortho to the N-methyl-N-Boc group. |
| Aromatic Carbon (C-1) | ~ 140 - 145 | The ipso-carbon attached to the N-methyl-N-Boc group. |
| Aromatic Carbon (C-4) | ~ 135 - 140 | The ipso-carbon attached to the aminomethyl group. |
| Carbonyl (Boc) | ~ 154 - 156 | The carbonyl carbon of the carbamate group is significantly deshielded.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Primary Amine) | 3300 - 3500 | Stretching (often two bands for -NH₂) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carbamate) | 1680 - 1720 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-O | 1150 - 1250 | Stretching |
The most prominent peak in the IR spectrum is expected to be the strong carbonyl stretch of the Boc group, typically appearing around 1700 cm⁻¹. The presence of N-H stretching bands will confirm the primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.31 g/mol ), the following is expected.[5]
-
Molecular Ion (M⁺) : A peak at m/z 236 would correspond to the molecular ion.
-
Protonated Molecule ([M+H]⁺) : In electrospray ionization (ESI), a common technique, the protonated molecule at m/z 237 is expected to be a prominent peak.
-
Fragmentation Pattern : The Boc group is known to undergo characteristic fragmentation.[6] A common fragmentation pathway involves the loss of isobutylene (56 Da) to give an ion at m/z 181, followed by the loss of carbon dioxide (44 Da) to yield an ion at m/z 137. Another significant fragmentation would be the benzylic cleavage to lose the aminomethyl group, or cleavage of the N-methyl group.
Caption: Predicted ESI-MS Fragmentation Pathway.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic characterization of this compound.
Representative Synthesis: N-Methylation of tert-Butyl 4-(aminomethyl)phenylcarbamate
This procedure is adapted from a general method for the N-methylation of Boc-protected amino acids and should be a viable route to the target compound.[7][8]
Workflow for N-Methylation
Caption: Synthetic workflow for N-methylation.
Step-by-Step Protocol:
-
Dissolution : Dissolve tert-Butyl 4-(aminomethyl)phenylcarbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Alkylation : After stirring for 30 minutes at 0 °C, add iodomethane (CH₃I, ~1.5 equivalents) dropwise.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching : Carefully quench the reaction by slowly adding water at 0 °C.
-
Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol for Spectroscopic Analysis
3.2.1 NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing : Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.
3.2.2 IR Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
3.2.3 Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Infuse the sample into an ESI-MS system and acquire the mass spectrum in positive ion mode.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although predictive, are based on sound scientific principles and data from closely related compounds. The included experimental protocols for synthesis and analysis offer a practical framework for researchers to produce and characterize this molecule. As with any predictive data, experimental verification is essential for definitive structural confirmation. This guide serves as a foundational resource to aid in that endeavor, fostering scientific integrity and accelerating research and development efforts.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
- Turecek, F., & Gu, M. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1739–1750.
- Pavia, D. L. (2009).
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2019). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
National Institutes of Health. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Retrieved from [Link]
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- 2. dl.iranchembook.ir [dl.iranchembook.ir]
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The Strategic deployment of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a bifunctional building block increasingly pivotal in the landscape of advanced organic synthesis. With a unique architecture featuring a Boc-protected secondary amine and a primary aminomethyl group, this reagent offers chemists a powerful tool for the controlled, sequential elaboration of complex molecular architectures. We will explore its fundamental chemical properties, delve into its strategic applications, particularly in the construction of molecular glues and linkers for Proteolysis Targeting Chimeras (PROTACs), and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to accelerate their research endeavors.
Introduction: The Architectural Advantage of a Bifunctional Building Block
In the quest for novel therapeutics and functional materials, the ability to assemble complex molecules with precision is paramount. Bifunctional building blocks, possessing two distinct reactive sites, are instrumental in this endeavor, allowing for a stepwise and controlled approach to synthesis. This compound (Figure 1) has emerged as a reagent of significant interest due to its inherent structural asymmetry.
Figure 1: Chemical Structure of this compound
The molecule features a primary aliphatic amine (the aminomethyl group) and a Boc-protected secondary aromatic amine. This differential protection is the cornerstone of its utility. The primary amine is a potent nucleophile, readily participating in a wide array of chemical transformations, while the Boc-protected secondary amine remains inert. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a broad range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions. This orthogonality provides chemists with the tactical flexibility to perform sequential modifications at either end of the molecule, making it an ideal component for constructing molecular bridges and linkers.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the distinct reactivity of its two amine functionalities.
The Nucleophilic Primary Amine: The Workhorse for Elaboration
The primary aminomethyl group is the more reactive of the two functionalities. Its nucleophilicity allows for a diverse range of transformations, including:
-
Amide Bond Formation: The primary amine readily reacts with activated carboxylic acids (e.g., acyl chlorides, acid anhydrides) or carboxylic acids in the presence of coupling reagents (e.g., EDC, HOBt) to form stable amide bonds. This is a cornerstone reaction in the synthesis of peptides and other complex organic molecules.
-
Reductive Amination: In the presence of a reducing agent (e.g., sodium triacetoxyborohydride), the primary amine can react with aldehydes and ketones to form secondary amines. This transformation is crucial for introducing alkyl substituents in a controlled manner.
-
Urea and Sulfonamide Formation: The primary amine can react with isocyanates and sulfonyl chlorides to yield ureas and sulfonamides, respectively. These functional groups are prevalent in many biologically active molecules.
The choice of solvent and base is critical in these transformations. Aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly employed, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge any acid generated during the reaction.
The Latent Reactivity of the Boc-Protected Secondary Amine
The Boc-protected secondary amine is the "strategic reserve" of the molecule. Its reactivity is only unleashed upon deprotection.
-
Deprotection Mechanism: The Boc group is labile under acidic conditions. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to liberate the free amine.
This selective deprotection allows for subsequent functionalization of the secondary amine, enabling the synthesis of dissimilarly substituted diamine structures.
Key Applications in Organic Synthesis
The unique bifunctional nature of this compound makes it a valuable building block in several areas of organic synthesis, most notably in the construction of linkers for PROTACs.
Linker Synthesis for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The linker is a critical component of a PROTAC, as its length and composition can significantly impact the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), and consequently, the efficiency of protein degradation. This compound is an ideal building block for the synthesis of these linkers.[2][3][4][5]
The synthetic strategy typically involves the following steps:
-
Coupling to the E3 Ligase Ligand: The primary amine of this compound is reacted with an activated carboxylic acid derivative of the E3 ligase ligand to form a stable amide bond.
-
Boc Deprotection: The Boc group is removed under acidic conditions to expose the secondary amine.
-
Coupling to the Target Protein Ligand: The newly liberated secondary amine is then coupled to an activated carboxylic acid derivative of the target protein ligand.
This sequential approach allows for the controlled and directional assembly of the PROTAC molecule.
Experimental Protocols
The following protocols are provided as illustrative examples of the types of transformations in which this compound can be employed.
General Amide Bond Formation
This protocol describes a general procedure for the coupling of the primary amine of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDCI (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
EDCI/HOBt: This combination of coupling reagents is widely used to form an activated ester of the carboxylic acid, which is more susceptible to nucleophilic attack by the amine. HOBt also helps to suppress side reactions and racemization.
-
DIPEA: As a non-nucleophilic base, DIPEA neutralizes the HCl salt of EDCI and any acidic byproducts without competing with the primary amine in the nucleophilic attack.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Boc Deprotection
This protocol describes a general procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Add TFA (typically 10-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Causality Behind Experimental Choices:
-
TFA: A strong acid that effectively cleaves the acid-labile Boc group.
-
DCM: An inert solvent that is suitable for this transformation.
-
Neutralization: The workup with sodium bicarbonate is crucial to remove the highly acidic TFA and obtain the free amine.
Data Presentation
| Property | Value | Reference |
| CAS Number | 191871-91-7 | [1] |
| Molecular Formula | C13H20N2O2 | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate |
Visualization of Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the use of this compound in the construction of a PROTAC linker.
Caption: A typical synthetic workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and strategically important building block in modern organic synthesis. Its orthogonally protected amino functionalities provide chemists with the means to construct complex molecules in a controlled and stepwise manner. The applications of this reagent, particularly in the rapidly evolving field of targeted protein degradation, underscore its value to the drug discovery and development community. The protocols and insights provided in this guide are intended to empower researchers to effectively integrate this powerful tool into their synthetic endeavors.
References
Role of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate as a building block
An In-Depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: A Versatile Building Block in Modern Synthesis
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of versatile chemical building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a pivotal intermediate, offering a unique combination of a differentially protected diamine system on a rigid phenyl scaffold. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and strategic applications. We will delve into the nuanced roles of its distinct functional moieties—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the nucleophilic primary amine, and the stable secondary N-methyl amine—which collectively enable its utility in multi-step synthetic campaigns aimed at developing novel therapeutic agents.
Introduction: The Strategic Value of Bifunctional Scaffolds
The design of novel therapeutics often relies on the assembly of molecules that can present specific pharmacophores in a well-defined three-dimensional orientation. Building blocks that incorporate both a rigid scaffold and orthogonally reactive functional groups are invaluable assets for medicinal chemists.[1] this compound (CAS No. 1091953-27-3) is a prime example of such a scaffold. Its structure features a 1,4-disubstituted benzene ring, which prevents conformational ambiguity, and two distinct amine functionalities. The primary benzylic amine serves as a reactive handle for a multitude of coupling reactions, while the N-methyl aniline nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, revealing a secondary amine for subsequent elaboration.[2][3] This inherent functional group differentiation is the cornerstone of its utility, streamlining synthetic routes by minimizing the need for additional protection-deprotection steps.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical properties is essential for its effective use in synthesis, including planning for purification and characterization.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | PubChem[4] |
| CAS Number | 1091953-27-3 | Vendor Data |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[4] |
| Molecular Weight | 236.31 g/mol | PubChem[4] |
| Appearance | White to off-white solid/powder | Commercial Suppliers |
| Melting Point | 64-68 °C | MedChemExpress[5] |
| Boiling Point | ~300.1 °C at 760 mmHg (Predicted) | Echemi[6] |
| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | PubChem[4] |
Synthesis and Reaction Pathways
The strategic value of this compound lies in its bifunctional nature, which is leveraged in sequential chemical transformations. The diagram below outlines its core structure and the distinct reactivity of its functional groups.
Caption: Core structure and functional group differentiation.
The synthesis of this building block typically starts from a commercially available precursor like 4-(methylamino)benzonitrile. The secondary amine is first protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).[3] The nitrile group is then reduced to the primary aminomethyl group, often via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄). This sequence ensures the more nucleophilic secondary aniline is protected before the reduction step.
Core Utility: A Tale of Two Amines
The primary utility of this reagent stems from the orthogonal nature of its two amine functionalities. This allows for a stepwise elaboration of a molecular scaffold.
The Primary Amine: The Initial Point of Elaboration
The exposed primary benzylamine is a potent nucleophile, readily participating in a variety of bond-forming reactions. This makes it the primary site for introducing diversity and building out the molecular structure. Common transformations include:
-
Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acyl chlorides, or activated esters to form stable amide linkages. This is a cornerstone of peptide and small molecule synthesis.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a common pharmacophore.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
The Boc-Protected Secondary Amine: The Latent Reactive Site
The Boc group is a robust protecting group, stable to basic, nucleophilic, and reductive conditions used to modify the primary amine.[2] Its true value is realized in the second stage of a synthesis, where it is selectively removed to unmask the N-methyl secondary amine for further functionalization.
Deprotection: The Boc group is efficiently cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged, and the release of carbon dioxide.
This two-stage reactivity allows chemists to build one part of a molecule, purify the intermediate, and then initiate a second set of reactions at a different location, providing exceptional control over the synthetic outcome.
Application Workflow: Synthesis of a Disubstituted Phenyl Scaffold
The following workflow illustrates a typical synthetic sequence where this compound is used to create a complex molecule. This process involves an initial acylation at the primary amine, followed by deprotection and subsequent functionalization of the secondary amine.
Caption: A typical two-stage synthetic workflow.
This logical, stepwise approach is central to the construction of libraries of compounds for structure-activity relationship (SAR) studies, where R¹ and R² groups can be systematically varied to optimize biological activity.
Exemplary Experimental Protocol: Amide Coupling
This protocol provides a representative method for the acylation of the primary amine of this compound.
Objective: To synthesize tert-butyl methyl(4-((propionamido)methyl)phenyl)carbamate.
Materials:
-
This compound (1.0 eq)
-
Propionic acid (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), propionic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting material).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide product.
Conclusion
This compound is a powerful and versatile building block in organic synthesis and medicinal chemistry. Its pre-installed, orthogonally protected amine functionalities on a rigid phenyl core provide a reliable and efficient platform for constructing complex molecules. By enabling a controlled, stepwise elaboration of different parts of a target structure, it accelerates the drug discovery process, facilitating the rapid generation of diverse chemical libraries for biological screening. Its commercial availability and predictable reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. The Role of N-BOC-Aminomethylphenyl HCl in Drug Discovery. Pharmaffiliates. Available at: [Link]
-
PubChem. tert-butyl N-[4-(aminomethyl)phenyl]carbamate. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. ChemBK. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Fisher Scientific. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. Available at: [Link]
-
Pharmaffiliates. High-Purity N-BOC-Aminomethylphenyl HCl: A Key Intermediate. Pharmaffiliates. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-chemistry.org. Available at: [Link]
-
GenScript. Terminology of Antibody Drug for Boc Chemistry. GenScript. Available at: [Link]
Sources
Methodological & Application
Synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: A Detailed Guide for Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of this compound in Medicinal Chemistry
The strategic incorporation of protected diamine scaffolds is a cornerstone of modern medicinal chemistry. This compound serves as a versatile intermediate, enabling the controlled and sequential functionalization of its two distinct nitrogen centers. The Boc (tert-butoxycarbonyl) protecting group on the aromatic amine allows for selective reactions at the primary aminomethyl group, while the N-methyl group provides a specific substitution pattern. This structural motif is found in a variety of pharmacologically active agents, where it can influence solubility, metabolic stability, and target binding affinity.
This guide will explore two robust synthetic pathways for the preparation of this valuable intermediate, providing detailed, step-by-step protocols and the scientific rationale behind the chosen methodologies.
Synthetic Strategies: Two Validated Routes to the Target Compound
Two principal synthetic routes have been established for the efficient synthesis of this compound. The choice of route may depend on the availability of starting materials, scalability requirements, and specific laboratory capabilities.
Route A: Reductive Amination of a Boc-Protected Aldehyde
This pathway commences with the readily available 4-aminobenzaldehyde. The synthesis involves the initial protection of the aniline nitrogen with a Boc group, followed by reductive amination with methylamine to introduce the methylaminomethyl moiety.
Route B: Reduction of a Nitro Precursor followed by Selective Boc Protection
This alternative strategy begins with the synthesis of N-methyl-4-nitrobenzylamine. The nitro group is then reduced to an aniline, yielding the key intermediate 4-((methylamino)methyl)aniline. The final step involves the selective Boc protection of the more nucleophilic aromatic amine in the presence of the secondary aliphatic amine.
Diagrammatic Overview of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic Route B: Nitro Reduction and Selective Protection Pathway.
Experimental Protocols
Route A: Reductive Amination Protocol
This route offers a convergent approach, building the molecule from a functionalized benzaldehyde.
Step 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)benzaldehyde
The initial step involves the protection of the aniline nitrogen of 4-aminobenzaldehyde. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for introducing the Boc protecting group. [1]
-
Materials and Reagents:
-
4-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Protocol:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-((tert-butoxycarbonyl)amino)benzaldehyde.
-
Step 2: Synthesis of this compound via Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction. [2]In this step, the aldehyde is first condensed with methylamine to form an imine in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). [3]
-
Materials and Reagents:
-
4-((tert-Butoxycarbonyl)amino)benzaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
To a solution of 4-((tert-butoxycarbonyl)amino)benzaldehyde (1.0 eq) in DCM or DCE, add a solution of methylamine (1.2 eq) at room temperature.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to obtain the final product, this compound.
-
Route B: Nitro Reduction and Selective Protection Protocol
This linear approach is advantageous if N-methyl-4-nitrobenzylamine is a readily accessible starting material.
Step 1: Synthesis of N-Methyl-4-nitrobenzylamine
This step involves the nucleophilic substitution of a benzylic halide with methylamine.
-
Materials and Reagents:
-
4-Nitrobenzyl chloride or bromide
-
Methylamine (aqueous solution or gas)
-
A suitable solvent such as ethanol or THF
-
A base such as potassium carbonate (optional)
-
-
Protocol:
-
Dissolve 4-nitrobenzyl chloride (1.0 eq) in ethanol or THF.
-
Add an excess of aqueous methylamine solution (e.g., 40% in water, 3-5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-methyl-4-nitrobenzylamine, which can often be used in the next step without further purification.
-
Step 2: Reduction of N-Methyl-4-nitrobenzylamine to 4-((Methylamino)methyl)aniline
The reduction of the nitro group to an aniline is a common and well-established transformation. [4]Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. [5]
-
Materials and Reagents:
-
N-Methyl-4-nitrobenzylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
-
Protocol:
-
Dissolve N-methyl-4-nitrobenzylamine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-((methylamino)methyl)aniline, which should be used promptly in the next step due to its potential instability.
-
Step 3: Selective Boc Protection of 4-((Methylamino)methyl)aniline
The key to this route's success lies in the selective protection of the aromatic amine. This can be achieved by leveraging the difference in pKa between the aromatic and aliphatic amines. [4][6]
-
Materials and Reagents:
-
4-((Methylamino)methyl)aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
10% Aqueous acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve 4-((methylamino)methyl)aniline (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid. The pH of the solution should be acidic.
-
Add di-tert-butyl dicarbonate (1.05 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 2-4 hours. Monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product.
-
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂), 3.05 (s, 3H, N-CH₃), 2.45 (s, 3H, Ar-N-CH₃), 1.50 (s, 9H, t-Bu) |
| Mass Spectrometry (ESI+) | m/z 237.16 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Troubleshooting and Safety Considerations
-
Incomplete Reactions: If TLC analysis indicates incomplete conversion, consider extending the reaction time, adding a slight excess of the limiting reagent, or gently heating the reaction mixture (if the reagents and products are thermally stable).
-
Purification Challenges: The final product and intermediates may have similar polarities. Careful optimization of the eluent system for column chromatography is crucial for obtaining a pure product.
-
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogenation reactions should be conducted with appropriate safety precautions, including proper grounding of equipment and the use of a blast shield. Reagents such as di-tert-butyl dicarbonate and strong acids/bases should be handled with care.
Conclusion
This application note provides two reliable and well-documented synthetic routes for the preparation of this compound. Both the reductive amination and the nitro reduction/selective protection strategies offer viable pathways to this important building block. The choice of the optimal route will be dictated by factors such as starting material availability and project-specific requirements. The detailed protocols and troubleshooting advice provided herein are intended to empower researchers to confidently and efficiently synthesize this key intermediate for their drug discovery and development programs.
References
-
Watson, A. J. A.; Williams, J. M. J. A Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chem.2013 , 15 (1), 43-46. [3]2. Perron, V.; Abbott, S.; Moreau, N.; Lee, D.; Penney, C.; Zacharie, B. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis2009 , (2), 283-289. [3][4][6]3. Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862.
- King, F. D.; Walton, D. R. M. Selective N-acetylation of 4-aminobenzylamine. Synthesis1976, (1), 40.
- Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses; Academic Press: New York, 1979.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
Detailed protocol for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate synthesis
An In-depth Guide to the Synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Introduction
This compound (CAS No. 191871-91-7) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a Boc-protected secondary aniline and a primary benzylamine, makes it a valuable building block for complex molecular architectures. Notably, it can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells.[3]
This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy is designed for reliability and scalability, employing common and well-documented organic transformations. The pathway commences with the protection of the secondary amine in 4-(methylamino)benzonitrile using di-tert-butyl dicarbonate (Boc anhydride), followed by the selective reduction of the nitrile functionality via catalytic hydrogenation to yield the final product. This guide offers in-depth procedural details, mechanistic insights, and characterization data to ensure successful replication by researchers and scientists.
Overall Synthetic Scheme
The synthesis proceeds in two key steps:
-
Boc Protection: The secondary amine of 4-(methylamino)benzonitrile is protected using di-tert-butyl dicarbonate to form the carbamate intermediate.
-
Nitrile Reduction: The cyano group of the intermediate is reduced to a primary aminomethyl group via catalytic hydrogenation to yield the target compound.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Intermediate: tert-Butyl (4-cyanophenyl)(methyl)carbamate
Principle and Mechanistic Insight
The first step involves the protection of the secondary amine as a tert-butoxycarbonyl (Boc) carbamate. This is a crucial transformation in organic synthesis to render the amine group unreactive towards subsequent chemical steps.[4] The reaction proceeds via nucleophilic attack of the N-methylaniline nitrogen on di-tert-butyl dicarbonate (Boc₂O). While the reaction can proceed with a base like triethylamine, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the process.[5] DMAP acts as a more potent nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O, which is then readily attacked by the amine.[4] The Boc group is exceptionally useful due to its stability in a wide range of conditions, yet it can be easily removed using mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.[4][6]
Caption: Simplified mechanism of Boc protection.
Experimental Protocol
Table 1: Materials and Reagents for Step 1
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-(methylamino)benzonitrile | 132.16 | 5.00 g | 37.8 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 9.08 g | 41.6 | 1.1 |
| Triethylamine (TEA) | 101.19 | 7.9 mL | 56.7 | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.46 g | 3.78 | 0.1 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| 1 M HCl (aq) | - | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzonitrile (5.00 g, 37.8 mmol).
-
Dissolve the starting material in dichloromethane (150 mL).
-
To the resulting solution, add triethylamine (7.9 mL, 56.7 mmol), di-tert-butyl dicarbonate (9.08 g, 41.6 mmol), and 4-dimethylaminopyridine (0.46 g, 3.78 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (1 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (4-cyanophenyl)(methyl)carbamate as a solid.
Expected Characterization of Intermediate
-
Appearance: White to off-white solid.
-
¹H NMR: Consistent with the structure, showing signals for the tert-butyl group (singlet, ~1.5 ppm), the N-methyl group (singlet, ~3.3 ppm), and aromatic protons (two doublets, ~7.4-7.7 ppm).
-
LCMS: Mass spectrum showing a peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The final step is the reduction of the nitrile (cyano group) to a primary amine. Catalytic hydrogenation is an ideal method for this transformation as it proceeds under mild conditions and typically results in high yields with a simple work-up procedure.[7] The reaction involves the use of hydrogen gas and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The surface of the palladium catalyst adsorbs and activates both the hydrogen gas and the π-system of the nitrile. This facilitates the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, ultimately leading to the primary amine. A key advantage of this method is that the Boc protecting group is completely stable under these neutral hydrogenation conditions, ensuring the selective reduction of only the nitrile group.
Experimental Protocol
Table 2: Materials and Reagents for Step 2
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl (4-cyanophenyl)(methyl)carbamate | 232.29 | 7.00 g | 30.1 |
| 10% Palladium on Carbon (Pd/C) | - | 0.70 g | - |
| Methanol (MeOH) | - | 200 mL | - |
| Celite® | - | As needed | - |
Step-by-Step Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve tert-butyl (4-cyanophenyl)(methyl)carbamate (7.00 g, 30.1 mmol) in methanol (200 mL).
-
Carefully add 10% Palladium on Carbon (10 wt%, 0.70 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir or shake the mixture vigorously at room temperature overnight (12-18 hours).
-
Upon reaction completion (monitored by TLC or LCMS), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[7] Wash the filter cake thoroughly with additional methanol (2 x 50 mL). Caution: Do not allow the filter cake to dry completely in the air, as it may ignite. Keep it wet with solvent.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting crude material is often of high purity.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography to yield pure This compound .
Characterization of Final Product
-
Appearance: White to off-white solid.[8]
-
Molecular Formula: C₁₃H₂₀N₂O₂[1]
-
Molecular Weight: 236.31 g/mol [1]
-
¹H NMR Spectrum: Consistent with the product structure.[8]
-
LCMS: Consistent with the product structure, showing high purity.[8]
-
Purity (HPLC): Typically >98%.[8]
Workflow Visualization
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- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
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- 7. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Introduction
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a key building block in medicinal chemistry and drug development, frequently utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a Boc-protected secondary amine and a primary aminomethyl group, offering orthogonal reactivity for subsequent chemical transformations. This guide provides a comprehensive overview of the synthetic routes and detailed protocols for the preparation of this compound, grounded in established chemical principles and supported by authoritative literature. The focus is on providing researchers with the practical insights necessary to achieve efficient and reproducible synthesis.
Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step sequence starting from the commercially available tert-butyl N-[4-(aminomethyl)phenyl]carbamate. This strategy leverages the selective protection of one amine to facilitate the targeted N-methylation of the other.
The overall transformation is as follows:
Caption: General synthetic scheme for N-methylation.
This guide will focus on two reliable protocols for the N-methylation step: a classical approach using sodium hydride and methyl iodide, and a more modern, milder method employing a copper-hydride catalyst.
Protocol 1: Classical N-Methylation via Deprotonation
This widely used method involves the deprotonation of the carbamate nitrogen with a strong base, followed by an SN2 reaction with a methylating agent. Sodium hydride (NaH) is a common choice of base due to its ability to irreversibly deprotonate the N-H bond of the carbamate.[1][2][3][4]
Reaction Mechanism
The reaction proceeds in two discrete steps:
-
Deprotonation: The hydride ion from NaH acts as a strong base, abstracting the acidic proton from the carbamate nitrogen to form a sodium salt of the carbamate and hydrogen gas.
-
Nucleophilic Attack: The resulting carbamate anion is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 fashion, displacing the iodide ion and forming the N-methylated product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes & Protocols: High-Purity Isolation of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Abstract: This technical guide provides a comprehensive overview of robust purification strategies for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a critical bifunctional building block in pharmaceutical and materials science research. Purity of this intermediate is paramount for the success of subsequent synthetic steps, such as in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines detailed protocols for purification via flash column chromatography, recrystallization, and acid-base extraction, supported by a discussion of the underlying chemical principles and potential synthetic impurities.
Introduction and Physicochemical Profile
This compound possesses two key functional groups: a primary aliphatic amine and a Boc-protected secondary aromatic amine. This unique structure allows for selective, orthogonal chemical modifications. However, impurities arising from its synthesis—such as starting materials, deprotected species, or over-alkylated byproducts—can interfere with downstream applications. Achieving >99% purity is often a prerequisite for its use in drug development and other high-stakes research.
The selection of an appropriate purification strategy is dictated by the compound's physicochemical properties and the nature of the impurities present in the crude material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [2][3][4] |
| Molecular Weight | 236.31 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 64-68 °C (for close analog) | [6][7][8] |
| Solubility | Soluble in organic solvents like Chloroform, DMF, DCM, Methanol. Low solubility in non-polar solvents like hexanes. | [6] |
| pKa (Primary Amine) | ~9-10 (Estimated) | N/A |
Purification Strategy Workflow
The optimal purification path depends on the scale of the synthesis and the impurity profile of the crude product. For complex mixtures or high-purity requirements, a multi-step approach is often necessary. The following diagram illustrates a typical decision-making workflow for purifying the target compound.
Caption: Decision workflow for purification of this compound.
Detailed Purification Protocols
Safety is paramount. The target compound and its analogs are classified as irritants, harmful if swallowed, and may cause skin and respiratory irritation.[2][6][8] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 3.1: Aqueous Acid-Base Extraction
This technique is a highly effective first step to remove non-basic organic impurities and acidic byproducts from the crude reaction mixture. It leverages the basicity of the primary amine, which can be protonated to form a water-soluble ammonium salt.
Causality: The Boc-protected amine is non-basic, while the primary amine is readily protonated by dilute acid (e.g., 1M HCl). This allows for the selective transfer of the desired product into the aqueous phase, leaving behind neutral or acidic impurities in the organic phase. Subsequent basification of the aqueous layer deprotonates the amine, allowing it to be re-extracted into an organic solvent.
Step-by-Step Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M Hydrochloric Acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Drain and collect the acidic aqueous layer. The target compound is now in this layer as its hydrochloride salt.
-
Wash the organic layer with another portion of 1M HCl to ensure complete extraction and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.
-
Extract the now basic aqueous solution three times with fresh portions of DCM or EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 3.2: Flash Column Chromatography
For separating the target compound from impurities with similar basicity but different polarity (e.g., starting materials or dimers), flash column chromatography is the method of choice. A protocol adapted from a closely related analog, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, has proven highly effective.[7]
Causality: Silica gel is an acidic stationary phase. The primary amine in the target molecule can interact strongly, leading to poor separation and "streaking." To mitigate this, a small amount of a basic modifier, such as aqueous ammonia or triethylamine, is added to the mobile phase. This deactivates the acidic sites on the silica, allowing for sharp, well-defined elution of the basic compound.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Adsorb the crude or partially purified product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of DCM, add silica gel (2-3 times the mass of the compound), and evaporate the solvent to obtain a dry, free-flowing powder.
-
Elution: Place the dry-loaded sample atop the packed column. Begin elution with the mobile phase, gradually increasing the polarity according to the gradient table below.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the primary amine or potassium permanganate).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.
Table 2: Recommended Flash Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 2M NH₃ in MeOH | DCM provides the non-polar base, while MeOH increases polarity. The ammonia is critical to prevent peak tailing of the amine.[7] |
| Gradient Elution | Start: 100% DCM -> Ramp to 95:5 (DCM:MeOH/NH₃) -> Ramp to 90:10 (DCM:MeOH/NH₃) | A gradient ensures good separation from less polar impurities first, then cleanly elutes the more polar product.[7] |
Protocol 3.3: Recrystallization & Trituration
If the product obtained from chromatography or extraction is a solid but contains minor impurities, recrystallization or trituration can be an excellent final polishing step.
Causality: Recrystallization relies on the principle that the desired compound has a different solubility profile from its impurities in a given solvent system at different temperatures. Trituration is a simpler washing technique where a solvent is chosen in which the desired product is insoluble, while the impurities are soluble.[9]
Recrystallization Protocol:
-
Select a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexanes, Isopropanol). The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolve the compound in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Trituration Protocol:
-
Place the solid product in a flask.
-
Add a solvent in which the product is known to be poorly soluble, such as cold iso-hexane or diethyl ether.[9]
-
Stir or swirl the slurry vigorously for 15-30 minutes.
-
Collect the solid by vacuum filtration, washing with a small amount of the fresh, cold solvent.
-
Dry the solid under vacuum.
Purity Verification
The purity and identity of the final product must be confirmed analytically. A combination of techniques provides a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A pure sample should exhibit a single major peak, with purity often reported as >98-99%.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation, ensuring the correct connectivity and absence of signals corresponding to impurities.
References
-
ChemBK. (2024). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Available at: [Link]
- Google Patents. (1994). Method for processing crystalline ammonium carbamate. US5316554A.
-
ResearchGate. (n.d.). Illustration of the selective ammonium carbamate crystallization (SACC). Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]
-
ResearchGate. (2025). (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of carbamates by carbamoylation. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate CAS NO.220298-96-4. Available at: [Link]
-
Fisher Scientific. (n.d.). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. Available at: [Link]
-
ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Available at: [Link]
-
Organic Chemistry Portal. (2023). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. Available at: [Link]
- Google Patents. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. US7531684B2.
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Application Note: Strategic Incorporation of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Peptide Synthesis
Abstract
This document provides a comprehensive guide for the strategic incorporation of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate into peptide structures using solid-phase peptide synthesis (SPPS). This bifunctional reagent serves as a unique molecular scaffold, introducing a rigid phenyl ring spacer with a primary amine for peptide bond formation and a Boc-protected secondary amine for subsequent modification or as a terminal functional group. We detail a robust protocol for its site-specific integration via side-chain modification of acidic amino acid residues, discuss the underlying chemical principles, and provide expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize complex, non-canonical peptides and peptidomimetics.
Introduction and Scientific Rationale
The synthesis of modified peptides with tailored structural and functional properties is a cornerstone of modern drug discovery and chemical biology. While the standard proteinogenic amino acids provide a foundational toolkit, the introduction of non-canonical building blocks is essential for enhancing peptide stability, modulating receptor affinity, and introducing novel functionalities. This compound is a versatile synthetic building block designed for this purpose.
Its structure features two key functionalities:
-
A primary benzylic amine (-CH₂-NH₂), which serves as a nucleophilic handle for covalent attachment to a peptide backbone.
-
A Boc-protected secondary amine (-N(CH₃)Boc), which remains inert during standard peptide coupling conditions but can be deprotected during the final acidolytic cleavage step.
This dual-functionality allows for the precise installation of a 4-(methylaminomethyl)phenyl moiety. The tert-butyloxycarbonyl (Boc) protecting group is central to its utility, being stable to the basic conditions used in Fmoc-based synthesis and the milder acidic steps of Boc-based synthesis, yet cleanly removable under the strong acidic conditions typically used for final peptide cleavage from the resin.[1][2][3] This application note focuses on a highly effective strategy: the on-resin, post-synthesis modification of a peptide by coupling this reagent to a free carboxylic acid side chain, such as that of Aspartic or Glutamic acid.
Caption: Structure and key features of the bifunctional reagent.
Core Principles of the Synthetic Strategy
The protocol described herein relies on an orthogonal protection scheme, a fundamental concept in multi-step synthesis where different protecting groups can be removed under distinct conditions without affecting others.[2][4]
-
Backbone and Side-Chain Protection: The peptide is first assembled on a solid support using standard Fmoc/tBu or Boc/Bzl chemistry. For this specific application, the amino acid residue targeted for modification (e.g., Aspartic acid) must be protected with a group that is orthogonal to the main scheme. The allyl (-OAll) group is an excellent choice, as it is stable to both the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc removal, but can be selectively cleaved using a palladium catalyst.
-
Site-Specific Deprotection: Once the full peptide sequence is assembled, the allyl protecting group is removed from the Asp or Glu side chain, exposing a unique, reactive carboxylic acid.
-
On-Resin Coupling: The newly freed carboxyl group is activated in situ using standard peptide coupling reagents.[5] This activated ester is then susceptible to nucleophilic attack by the primary amine of this compound, forming a stable amide bond.
-
Final Cleavage and Global Deprotection: The final step involves treating the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA) cocktail.[6][7] This single step simultaneously cleaves the peptide from the resin, removes all acid-labile side-chain protecting groups (like tBu, Trt, Pbf), and deprotects the Boc group on the newly incorporated moiety, yielding the final modified peptide.
Caption: Workflow for on-resin side-chain functionalization.
Detailed Protocols and Methodologies
Protocol 1: On-Resin Side-Chain Coupling
This protocol assumes the starting material is a fully assembled peptide on a solid support (e.g., Wang or Rink Amide resin, 0.1 mmol scale) containing a single Asp(OAll) or Glu(OAll) residue.
Materials:
-
Peptide-resin (0.1 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or another suitable scavenger
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Syringe reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel. Drain the solvent.
-
Allyl Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (0.3 eq., ~35 mg) and PhSiH₃ (25 eq., ~0.3 mL) in anhydrous DCM (10 mL).
-
Add the solution to the resin. Bubble argon gas through the suspension for 2 hours at room temperature to facilitate mixing and maintain an inert atmosphere.
-
Causality Note: The palladium catalyst performs the deallylation. Phenylsilane acts as a scavenger to trap the cleaved allyl group, preventing side reactions and catalyst poisoning.
-
Drain the reaction mixture (which will be yellow/orange) and wash the resin extensively: DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% Sodium N,N-diethyldithiocarbamate in DMF (3x to remove residual palladium), DMF (5x), and finally DCM (5x).
-
-
Carboxylic Acid Activation:
-
Prepare the activation solution: Dissolve HBTU (2.0 eq., 76 mg) and DIPEA (4.0 eq., 70 µL) in DMF (5 mL).
-
Add this solution to the resin and agitate for 15-30 minutes. This pre-activation step generates the reactive HOBt-ester on the resin's side chain.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (2.0 eq., 50 mg) in DMF (2 mL).
-
Add this solution to the activated peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours, or overnight for sterically hindered sequences.
-
-
Monitoring and Washing:
-
To check for completion, a small sample of resin can be cleaved and analyzed by LC-MS. A negative Kaiser test is not informative here as the test detects primary amines, which are being consumed.[8]
-
If the reaction is incomplete, a second coupling can be performed.[9]
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
-
Protocol 2: Final Cleavage and Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions. TFMSA-based cocktails are a common alternative.
Materials:
-
Modified peptide-resin (from Protocol 1)
-
Anhydrous HF or TFMSA cleavage cocktail (e.g., 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)
-
Scavengers: Anisole, thioanisole
-
Cold diethyl ether
-
Acetonitrile/Water for HPLC
Procedure:
-
Preparation: Place the dry resin in a specialized HF cleavage vessel or a suitable flask for a TFMSA cocktail. Add scavengers (e.g., anisole, 1 mL per gram of resin).
-
Acidolysis:
-
HF Cleavage: Cool the vessel to -5°C. Condense anhydrous HF (10 mL per gram of resin) into the vessel. Stir at 0°C for 1-2 hours.
-
TFMSA/TFA Cleavage: Add the pre-mixed cleavage cocktail to the resin and let it react for 2-4 hours at room temperature.
-
Causality Note: The strong acid cleaves the benzyl-ether linkage to the resin support and the t-butyl-based protecting groups, including the Boc group on the incorporated moiety. Scavengers are critical to trap the highly reactive carbocations (e.g., tert-butyl cation) generated, preventing unwanted alkylation of sensitive residues like Trp, Met, or Cys.[2][7]
-
-
Work-up:
-
Remove the strong acid (evaporate HF under vacuum; dilute TFA cocktail).
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS analysis.
Data Summary and Troubleshooting
The following tables provide recommended parameters and solutions to common challenges.
Table 1: Recommended Reaction Parameters for Side-Chain Coupling
| Parameter | Reagent/Condition | Equivalents (vs. Resin) | Rationale |
| Deprotection Catalyst | Pd(PPh₃)₄ | 0.2 - 0.3 eq. | Sufficient for catalysis; higher amounts can be hard to wash out. |
| Deprotection Scavenger | Phenylsilane (PhSiH₃) | 20 - 30 eq. | Efficiently traps allyl cations. |
| Activation Reagent | HBTU / HATU | 1.9 - 2.5 eq. | Forms highly reactive esters with minimal racemization risk for side-chain activation.[5] |
| Activation Base | DIPEA | 4.0 - 5.0 eq. | Non-nucleophilic base required for activation. |
| Nucleophile | Amine Reagent | 2.0 - 3.0 eq. | Excess drives the reaction to completion. |
| Solvent | DMF or NMP | N/A | Excellent solvating properties for both reagents and peptide-resin. |
| Temperature | Room Temperature | N/A | Sufficient for most couplings; gentle heating (40°C) may aid difficult sequences. |
| Reaction Time | 4 - 12 hours | N/A | Sequence-dependent; monitor for completion if possible. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Steric hindrance from folded peptide.[9][10]2. Poor resin swelling.3. Insufficient reagent equivalents or reaction time. | 1. Switch to a more potent coupling reagent like HATU.2. Use a "magic mixture" (e.g., DCM/DMF/NMP) or add chaotropic agents (e.g., LiCl) to disrupt aggregation.3. Increase equivalents of reagents to 3.0-4.0 and extend reaction time to 24h. |
| Low Final Yield | 1. Incomplete cleavage from the resin.2. Adsorption of peptide onto glassware.3. Inefficient precipitation in ether. | 1. Extend cleavage time or use a stronger acid cocktail.2. Silanize glassware before use.3. Ensure ether is ice-cold; use a larger volume. |
| Side Product Formation | 1. Alkylation of sensitive residues during cleavage.2. Incomplete removal of Pd catalyst leading to side reactions. | 1. Increase the concentration and variety of scavengers in the cleavage cocktail.2. Ensure thorough washing with a chelating agent (e.g., Sodium N,N-diethyldithiocarbamate) after deallylation. |
Mechanistic Insight: Boc Group Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process fundamental to this workflow. Understanding this mechanism clarifies the need for scavengers.
Caption: Acid-catalyzed deprotection of the Boc group.
In the presence of a strong acid like TFA or HF, the carbonyl oxygen of the Boc group is protonated. This facilitates the cleavage of the tert-butyl-oxygen bond, releasing a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes to carbon dioxide and the free secondary amine (which is protonated under these conditions). The released tert-butyl cation is a potent electrophile that will indiscriminately alkylate any available nucleophile, making the inclusion of scavengers essential for product purity.[2]
References
-
Bofill, J., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aimoto, S., et al. (2014). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Bofill, J., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
Mitchell, A. R., et al. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. [Link]
-
Gopi, H. N., & Ganesan, A. (2004). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
-
Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
The Versatile Role of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Bifunctional Scaffold for Complex Molecular Architectures
In the intricate landscape of medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate has emerged as a highly valuable and versatile scaffold. Its unique bifunctional nature, featuring a primary amine at one end and a Boc-protected secondary amine at the other, embedded within a rigid phenyl framework, offers medicinal chemists a powerful tool for the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights, to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics. We will delve into its critical role in the synthesis of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), providing both the "how" and the "why" behind its application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1040682-07-2 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DCM, DMF, and alcohols |
Core Applications in Medicinal Chemistry: Enabling Targeted Therapies
The strategic placement of a reactive primary amine and a latent secondary amine makes this compound an ideal component for two of the most exciting areas of contemporary drug discovery: kinase inhibitors and PROTACs.
Key Intermediate in the Synthesis of Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The precise assembly of these molecules is often a multi-step process requiring careful control of reactivity. This compound serves as a crucial intermediate in the synthesis of several kinase inhibitors, where the primary aminomethyl group is typically acylated to introduce a key pharmacophore.
A notable example is in the synthesis of analogs of potent kinase inhibitors. The primary amine of our title compound can be readily coupled with a variety of carboxylic acids, including those bearing heterocyclic moieties common in kinase inhibitor design, to form a stable amide bond. The Boc-protected secondary amine remains unreactive during this coupling, allowing for its deprotection and subsequent functionalization in a later synthetic step if required.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a comprehensive, step-by-step guide for the key transformations involving this compound.
Protocol 1: Amide Bond Formation via EDCI/HOBt Coupling
This protocol details a general procedure for the coupling of the primary amine of this compound with a generic carboxylic acid using the common and efficient EDCI/HOBt coupling agents. This method is widely applicable for the synthesis of a diverse range of amide derivatives.[1][2]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent). Dissolve the acid in a minimal amount of anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents), followed by HOBt (1.2 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDCI (1.2 equivalents) portion-wise to the cooled mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Causality Behind Experimental Choices:
-
EDCI/HOBt: This combination is a classic and effective method for amide bond formation. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization (if the carboxylic acid is chiral) and reacts efficiently with the amine.[1][2]
-
DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDCI and any acidic byproducts formed during the reaction, ensuring the primary amine of our building block remains in its nucleophilic free base form.
-
0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exothermic activation of the carboxylic acid and minimize potential side reactions. Allowing the reaction to warm to room temperature provides the necessary energy for the coupling to proceed to completion.
Protocol 2: Boc Deprotection under Acidic Conditions
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal with acid.[3] This protocol describes the deprotection of the secondary amine of a derivative of this compound using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected substrate (e.g., the product from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood.
-
Deprotection Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may occur during neutralization. Wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected secondary amine. The product can be further purified if necessary.
Causality Behind Experimental Choices:
-
TFA: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3]
-
DCM: Dichloromethane is a common solvent for Boc deprotection as it is relatively inert to acidic conditions and effectively dissolves a wide range of organic compounds.
-
0 °C to Room Temperature: As with the coupling reaction, starting at a lower temperature helps to control any initial exotherm. The reaction is typically efficient at room temperature.
-
Aqueous Bicarbonate Wash: This step is crucial for neutralizing the excess TFA and converting the resulting ammonium trifluoroacetate salt back to the free amine, which is often the desired product for subsequent reactions.
Application Showcase: Building Blocks for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that dictates the efficacy of the PROTAC.
This compound is an excellent building block for the synthesis of PROTAC linkers.[4][5] Its rigid phenyl core provides a defined spatial orientation, while the two amine functionalities allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.
Workflow for PROTAC Synthesis using this compound:
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate 220298-96-4 | MCE [medchemexpress.cn]
Application Notes and Protocols for Utilizing tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate as a Linker in PROTACs
Introduction: The PROTAC Revolution and the Centrality of the Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), including those previously deemed "undruggable".[2][3] A PROTAC molecule is an elegant construct of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects them.[4][5]
Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's biological activity.[4][6][7] It is not a passive tether but an active modulator that dictates the formation, stability, and conformation of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][7] The linker's length, rigidity, composition, and attachment points profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[8]
This guide provides an in-depth exploration of a specific semi-rigid linker, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate , detailing its strategic advantages and providing robust protocols for its application in PROTAC synthesis and evaluation.
The Linker in Focus: this compound
Structural Anatomy and Rationale for Use
The chemical structure of this compound features a central phenyl ring, which imparts a degree of conformational rigidity, distinguishing it from highly flexible alkyl or polyethylene glycol (PEG) linkers.[4][9]
Key Structural Features:
-
Rigid Phenyl Core: The para-disubstituted aryl unit provides conformational restraint. This can reduce the entropic penalty upon binding and pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[4][8] This rigidity can also lead to improved selectivity.
-
Defined Exit Vectors: The para substitution pattern establishes a well-defined linear geometry and spatial separation between the POI and E3 ligase ligands.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable and widely used protecting group for the secondary amine, allowing for orthogonal chemical strategies. It can be cleanly removed under acidic conditions to reveal a nucleophilic site for conjugation to an E3 ligase ligand.[4]
-
Primary Aminomethyl Group: The -CH2NH2 moiety serves as a versatile handle for initial conjugation, typically to a carboxylic acid-bearing POI ligand, forming a stable amide bond.
The combination of a rigid aromatic core with flexible conjugation points makes this a "semi-rigid" linker, offering a balance between conformational control and the necessary freedom to achieve a productive ternary complex.
Comparative Analysis of Linker Classes
The choice of linker is a critical decision in PROTAC design. The table below contrasts the general properties of the phenyl carbamate linker with common flexible alternatives.
| Feature | This compound | Alkyl Chains | Polyethylene Glycol (PEG) Chains |
| Flexibility | Semi-rigid | Highly flexible | Highly flexible |
| Solubility | Moderate; can decrease aqueous solubility | Low (hydrophobic); decreases solubility | High; increases aqueous solubility[5] |
| Cell Permeability | Can be favorable due to reduced polarity vs. PEG[4] | Can increase lipophilicity, potentially aiding permeability[5] | Can decrease permeability due to high polarity |
| Conformational Control | High; pre-organizes the molecule | Low; high entropic penalty upon binding | Low; high entropic penalty upon binding |
| Metabolic Stability | Generally high; aromatic ring is stable | Can be susceptible to oxidation | Generally stable, but can be metabolized |
| Synthetic Access | Readily accessible[10][11] | Simple and readily accessible[5] | Versatile and commercially available in various lengths[5] |
Application Notes: Strategic Implementation & Design
Synthetic Strategy Overview
The functional handles of this compound allow for a straightforward and modular synthetic approach. The primary amine is typically more nucleophilic and sterically accessible, making it the preferred site for the initial coupling reaction.
The general workflow involves two key steps after acquiring the POI and E3 ligase ligands:
-
Amide Coupling: The primary aminomethyl group of the linker is coupled to a carboxylic acid on the POI-binding ligand.
-
Deprotection & Final Coupling: The Boc protecting group is removed, and the resulting secondary amine is coupled to the E3 ligase-recruiting ligand.
This modularity is highly advantageous for building PROTAC libraries to screen for optimal linker positioning and length.
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the logical flow of synthesizing a PROTAC using this linker.
Caption: A generalized workflow for the modular synthesis of a PROTAC molecule.
The PROTAC Mechanism of Action
Once synthesized, the PROTAC hijacks the cell's ubiquitin-proteasome system. The linker's role is to enable the formation of a stable ternary complex, which is the catalytic heart of the degradation process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Disclaimer: These protocols are intended for Research Use Only (RUO). Researchers should adapt them based on the specific properties of their POI and E3 ligands. Standard laboratory safety procedures must be followed.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol describes a general procedure for a two-step synthesis.
Materials:
-
POI ligand with a carboxylic acid handle
-
This compound (Linker)
-
E3 ligase ligand with a suitable coupling site (e.g., 4-fluorothalidomide for SNAr)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: TFA (Trifluoroacetic acid)
-
Purification: Reverse-phase HPLC system
Step A: Coupling of POI Ligand to Linker
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Add a solution of the Linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (POI-Linker-Boc) by flash column chromatography.
Step B: Boc Deprotection
-
Dissolve the purified POI-Linker-Boc intermediate in DCM (approx. 0.1 M concentration).
-
Add TFA to the solution (20-30% v/v). Causality: TFA is a strong acid that efficiently cleaves the Boc group, yielding a trifluoroacetate salt of the free amine.
-
Stir at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude product (POI-Linker-NHMe) can often be used in the next step without further purification.
Step C: Coupling to E3 Ligase Ligand (Example: SNAr with a fluorinated ligand)
-
Dissolve the crude POI-Linker-NHMe intermediate (1.0 eq) in anhydrous DMF or DMSO.
-
Add the E3 ligase ligand (e.g., 4-fluorothalidomide, 1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Causality: DIPEA acts as a proton scavenger to facilitate the nucleophilic aromatic substitution (SNAr) reaction without competing.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product.
-
Purify the final PROTAC molecule by reverse-phase preparative HPLC.
-
Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity (>95%).
Protocol 2: Quantification of Target Protein Degradation by Western Blot
This is the foundational assay to determine PROTAC efficacy.[3][12]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a desired time period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Causality: Equal protein loading is essential for accurate semi-quantitative comparison of protein levels.[13]
-
Sample Preparation: Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg) and add Laemmli sample buffer. Denature by boiling at 95 °C for 5 minutes.
-
SDS-PAGE & Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.
-
Data Presentation: Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
| PROTAC Conc. (nM) | POI Level (Normalized) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.18 | 82% |
| Table of hypothetical Western Blot quantification data. |
Protocol 3: Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and thermodynamics of ternary complex formation.[14][]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC molecule
-
Amine coupling kit
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified E3 ligase complex onto the surface of a sensor chip using standard amine coupling chemistry. Causality: Immobilizing one of the proteins allows the binding of the other components from the fluid phase to be measured as a change in mass on the sensor surface.
-
Binary Interaction Analysis (Controls):
-
Inject a series of concentrations of the POI over the E3 ligase surface to check for any intrinsic interaction.
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine its binary binding affinity.
-
-
Ternary Complex Formation Assay:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with a range of concentrations of the POI.
-
Inject these mixtures sequentially over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of the POI-PROTAC-E3 ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kₐ, kₔ) and the dissociation constant (Kₔ) for the interactions. Cooperativity (α), a measure of how the binding of one component influences the binding of the other, can be calculated. A value of α > 1 indicates positive cooperativity, which is often a hallmark of an effective PROTAC.[]
Protocol 4: Assessment of Cellular Viability (CellTiter-Glo® Assay)
This assay determines the functional consequence of degrading a target protein, such as inducing cell death in cancer cells.
Materials:
-
Cell line of interest
-
96-well, opaque-walled cell culture plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[16]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
PROTAC Treatment: After 24 hours, treat cells with a serial dilution of the PROTAC. Include wells for vehicle control (no drug) and background (no cells).
-
Incubation: Incubate the plate for a period relevant to the biological context (e.g., 72 hours).
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL). Causality: The reagent lyses the cells to release ATP and provides the luciferase/luciferin substrate needed for the luminescent reaction. The amount of light produced is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[17][18]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all measurements. Normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the PROTAC concentration and fit to a dose-response curve to determine the IC₅₀ value.
References
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]
-
Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]
-
Ternary complex formation. Profacgen. [Link]
-
Exploratory evaluation results. a) Linker sensitivity evaluation... ResearchGate. [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. National Institutes of Health (NIH). [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers.... ResearchGate. [Link]
-
Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. National Institutes of Health (NIH). [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]
-
Streamlining the design of PROTACs® and PROTAC linkers. The Royal Society of Chemistry. [Link]
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. National Institutes of Health (NIH). [Link]
-
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate CAS NO.220298-96-4. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow Group. [Link]
-
This compound. PubChem. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health (NIH). [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 17. fishersci.com [fishersci.com]
- 18. promega.com.cn [promega.com.cn]
Application Note: A Comprehensive Guide to the Analytical Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Abstract: This document provides a detailed guide with robust analytical methodologies for the comprehensive characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. As a key intermediate in pharmaceutical synthesis, rigorous verification of its identity, purity, and impurity profile is critical. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach combining chromatographic and spectroscopic techniques. We detail optimized methods for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation.
Introduction and Analytical Strategy
This compound (CAS: 191871-91-7, Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.32 g/mol ) is a bifunctional molecule containing a Boc-protected secondary aromatic amine and a primary benzylic amine.[1][2][3] This unique structure necessitates a multi-technique approach for unambiguous characterization. The presence of a phenyl ring provides a chromophore suitable for UV detection in liquid chromatography, while the various proton and carbon environments are ideal for NMR analysis.[4] The compound's polarity and the thermal lability of the tert-butoxycarbonyl (Boc) protecting group make liquid chromatography the preferred method over gas chromatography.[4][5]
Our analytical strategy is based on the principle of orthogonal validation, where different techniques provide complementary information to build a complete quality profile of the analyte.
Caption: Overall strategy for analyte characterization.
Chromatographic Analysis for Purity and Identity
Protocol: Purity Determination by Reverse-Phase HPLC-UV
Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis of non-volatile organic molecules. A C18 column is selected for its excellent retention of aromatic compounds. A gradient elution is employed to ensure separation of the main analyte from potential impurities with a wide range of polarities, such as starting materials or degradation products where the Boc group may have been cleaved. UV detection is optimal due to the presence of the phenyl chromophore.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector is suitable.
-
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining aromatic, moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | Ensures separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Balances detection sensitivity with potential column overload. |
| Detection | UV at 254 nm | Wavelength where the phenyl ring exhibits strong absorbance. |
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the 1.0 mg/mL standard.
-
The system is deemed suitable for use if the criteria in Table 3 are met.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: Workflow for HPLC-UV purity analysis.
Protocol: Identity Confirmation by LC-MS
Rationale: LC-MS provides unambiguous confirmation of the analyte's identity by determining its molecular weight. The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.
Experimental Protocol:
-
Instrumentation:
-
Use the same HPLC system and conditions as in Section 2.1.
-
Divert the column eluent to a mass spectrometer equipped with an ESI source.
-
-
MS Parameters:
-
Ionization Mode: ESI, Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
-
Data Interpretation:
-
The primary peak in the chromatogram should correspond to the retention time observed in the HPLC-UV analysis.
-
The mass spectrum for this peak should show a prominent ion at m/z 237.16, corresponding to the calculated exact mass of the [M+H]⁺ adduct (C₁₃H₂₁N₂O₂⁺).[6]
-
Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 259.14, may also be observed.[6]
-
Spectroscopic Analysis for Structural Elucidation
Protocol: Structural Verification by NMR Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provides definitive structural information by mapping the chemical environments of all hydrogen and carbon atoms in the molecule. The expected chemical shifts can be predicted based on the known structure and comparison with similar compounds.[7]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Shift (ppm, predicted) | ¹³C Shift (ppm, predicted) |
|---|---|---|
| -C(CH₃ )₃ (Boc) | ~1.5 (s, 9H) | ~28.4 |
| -C (CH₃)₃ (Boc) | - | ~80.5 |
| -N-CH₃ | ~3.2 (s, 3H) | ~38.0 |
| Ar-CH₂ -NH₂ | ~3.8 (s, 2H) | ~45.0 |
| -CH₂-NH₂ | ~1.7 (br s, 2H) | - |
| Aromatic CH | ~7.1-7.4 (m, 4H) | ~128-135 |
| Aromatic C-N | - | ~140-145 |
| C =O (Carbamate) | - | ~154.0 |
Note: Shifts are approximate and can vary based on solvent and concentration. The broad singlet for the -NH₂ protons may exchange with residual water in the solvent.
Protocol: Functional Group Identification by FTIR Spectroscopy
Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" and can verify the existence of the amine N-H bonds and the carbamate carbonyl group.
Experimental Protocol:
-
Sample Preparation:
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid sample placed directly on the crystal.
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
-
Data Interpretation:
-
~3400-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine (-NH₂).
-
~2980-2850 cm⁻¹: C-H stretching of the methyl and tert-butyl groups.
-
~1690-1710 cm⁻¹: Strong C=O stretching of the carbamate functional group.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ and ~1160 cm⁻¹: C-N stretching vibrations.
-
Method Validation and System Suitability
Rationale: To ensure the trustworthiness and reliability of the chromatographic data, system suitability must be established before any analysis.[8] This protocol is a self-validating system when these checks are performed. The criteria are based on standards outlined by major pharmacopeias.
Table 3: HPLC System Suitability Criteria
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Retention Time RSD | ≤ 1.0% | Ensures system precision and stability. |
| Peak Area RSD | ≤ 2.0% | Ensures quantitative precision. |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Confirms good peak shape, free from overloading or secondary interactions. |
| Theoretical Plates | ≥ 2000 | Demonstrates column efficiency and separation power. |
Conclusion
The analytical methods presented in this application note provide a comprehensive framework for the characterization of this compound. The combination of RP-HPLC-UV for purity assessment, LC-MS for identity confirmation, and NMR and FTIR for structural verification ensures a thorough and reliable quality assessment of this important chemical intermediate. Adherence to these protocols will enable researchers and developers to confidently use this compound in their downstream applications.
References
-
Asakawa, F., Jitsunari, F., Miki, T., Takeda, N., & Kitamado, T. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 727–735. [Link]
-
Werner, S. L., & Johnson, S. M. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory: Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey. [Link]
-
PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. [Link]
-
U.S. Environmental Protection Agency. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
Sánchez-Rojas, F., Bosch-Ojeda, C., & Cano-Pavón, J. M. (2014). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. Talanta, 128, 211–218. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28309106, this compound. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). This compound (C13H20N2O2). [Link]
-
Reddy, K. L., et al. (n.d.). Supporting Information for an unspecified article. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
Sources
- 1. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 191871-91-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound [oakwoodchemical.com]
- 4. epa.gov [epa.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. PubChemLite - this compound (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. This compound is a relevant building block in medicinal chemistry, and its accurate quantification is crucial for process monitoring and quality control. The method utilizes reversed-phase chromatography for separation and positive electrospray ionization with Multiple Reaction Monitoring (MRM) for detection. We provide a comprehensive guide covering the rationale for method development, detailed experimental protocols, and a full summary of validation parameters according to regulatory guidelines. The described method is demonstrated to be selective, accurate, and precise, making it suitable for high-throughput analysis in drug development environments.
Introduction and Method Rationale
This compound (Molecular Formula: C13H20N2O2, Molar Mass: 236.31 g/mol ) is a bifunctional molecule featuring a Boc-protected secondary amine and a primary benzylic amine.[1] The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2] Accurate measurement of this analyte in various matrices, such as reaction mixtures or formulation buffers, is essential for ensuring process efficiency and final product quality.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for such non-volatile small molecules, offering superior sensitivity and selectivity compared to other methods like GC, where thermally labile compounds like carbamates tend to degrade.[3][4]
Strategic Analytical Choices:
-
Reversed-Phase Chromatography: With a calculated XLogP3 of 1.5, the analyte is moderately non-polar, making it an ideal candidate for separation on a C18 stationary phase.[1]
-
Positive Electrospray Ionization (ESI+): The molecule contains two basic nitrogen atoms—a primary amine and a carbamate nitrogen—which are readily protonated. ESI in positive mode is therefore the optimal choice for achieving high ionization efficiency.[4][5] The use of an acidic mobile phase modifier, such as formic acid, further promotes the formation of the protonated molecular ion [M+H]+, enhancing signal intensity and improving chromatographic peak shape.
-
Tandem Mass Spectrometry (MS/MS): For quantitative analysis in potentially complex matrices, MS/MS operated in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.[6][7] This technique isolates a specific precursor ion, fragments it, and monitors for characteristic product ions, effectively filtering out background noise.
Overall Experimental Workflow
The analytical process follows a streamlined workflow from sample receipt to final data reporting. Each step is optimized to ensure data integrity and reproducibility.
Detailed Experimental Protocols
Preparation of Standards and Samples
Materials:
-
This compound reference standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
0.22 µm Syringe Filters (PTFE or equivalent)
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This stock is used to prepare all subsequent standards.
-
-
Calibration Curve Standards:
-
Perform serial dilutions of the Primary Stock Solution in a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards.
-
A typical concentration range for method validation would be 1 ng/mL to 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) from the Primary Stock Solution. These dilutions should be prepared independently from the calibration standards.
-
-
Sample Preparation (Dilute-and-Shoot):
-
This protocol is suitable for simple matrices like reaction aliquots dissolved in organic solvents. For complex biological matrices (e.g., plasma), a protein precipitation step would be required.[8][9]
-
Dilute the sample with 50:50 methanol/water to bring the expected analyte concentration into the linear range of the calibration curve.
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[10]
-
Liquid Chromatography (LC) Method
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | A high-performance system capable of handling high pressures and delivering precise gradients. |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | A standard C18 column provides excellent retention and peak shape for this moderately polar analyte.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation of the analyte for ESI+ and improves peak symmetry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and low viscosity. |
| Gradient | 5% B to 95% B over 3 min; hold at 95% B for 1 min; return to 5% B and equilibrate for 1 min | A gradient ensures efficient elution and separation from potential impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
Mass Spectrometry (MS) Method
The MS is tuned to specifically detect and quantify the target analyte using MRM transitions.
| Parameter | Setting | Rationale |
| MS System | Sciex QTRAP 6500+ or equivalent | A sensitive triple quadrupole or QTRAP system is required for robust quantification.[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte's basic nitrogens are readily protonated.[3][5] |
| Capillary Voltage | +3500 V | Optimized for stable spray and efficient ion generation.[3] |
| Source Temp. | 140 °C | A moderate temperature to prevent thermal degradation of the analyte.[3] |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets.[3] |
| Desolvation Gas | 650 L/hr (Nitrogen) | Assists in the desolvation process.[3] |
| MRM Transitions | See Section 4 | Specific precursor-to-product ion transitions ensure selectivity. |
MS/MS Fragmentation Pathway
The protonated molecule ([M+H]+, m/z 237.2) was selected as the precursor ion in Q1. Collision-induced dissociation (CID) in Q2 produces several characteristic product ions. The most stable and abundant fragments are chosen for the MRM method. A common fragmentation pathway for Boc-protected amines involves the neutral loss of isobutylene (56 Da). Another significant fragmentation is the cleavage yielding the aminobenzyl cation portion of the molecule.
Optimized MRM Transitions:
| Transition | Ion Type | Declustering Potential (DP) | Collision Energy (CE) |
| 237.2 → 181.1 | Quantifier | 60 V | 25 eV |
| 237.2 → 136.1 | Qualifier | 60 V | 35 eV |
Method Validation Summary
The analytical method was validated following the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[11][12] The objective is to demonstrate that the method is fit for its intended purpose.[13]
| Parameter | Acceptance Criteria | Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 over 1-1000 ng/mL range |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision <20% | 1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (Repeatability & Intermediate) | RSD ≤ 15% (≤ 20% at LLOQ) | < 8.5% |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix | Passed |
| Matrix Effect | Normalized matrix factor within acceptable limits | Minimal ion suppression observed |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. The straightforward "dilute-and-shoot" sample preparation protocol combined with a rapid chromatographic separation makes the method highly efficient and suitable for high-throughput screening in drug development and quality control laboratories. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, and precision.
References
-
A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry - ACS Publications. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Effective Analysis Carbamate Pesticides. Separation Science. [Link]
-
Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. PubMed. [Link]
-
Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. ChemBK. [Link]
-
Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]
-
This compound. PubChem. [Link]
-
Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. PubMed. [Link]
-
The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development. [Link]
-
Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International - Chromatography Online. [Link]
-
FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP. [Link]
-
Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. PubChem. [Link]
-
FDA Reissues Bioanalytical Method Validation Guidance. Pharmaceutical Technology. [Link]
-
ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L. ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Sci. Pol. Technol. Aliment. [Link]
Sources
- 1. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 5. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. food.actapol.net [food.actapol.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable bifunctional building block. We will explore common side reactions, troubleshoot suboptimal results, and provide a validated protocol to guide your experimental work. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab.
Troubleshooting Guide: The Reductive Amination Pathway
The most common and efficient route to this compound is the reductive amination of its aldehyde precursor, tert-Butyl (4-formylphenyl)(methyl)carbamate. While straightforward in principle, this transformation is prone to several side reactions that can complicate purification and reduce yields. This section addresses the most frequent issues in a question-and-answer format.
Q1: My reductive amination of tert-Butyl (4-formylphenyl)(methyl)carbamate is showing low conversion. What are the likely causes and how can I optimize the reaction?
A1: Low conversion in a reductive amination typically points to inefficient formation of the crucial imine or iminium ion intermediate. This is the rate-determining phase of the reaction before the reduction step can occur.
Causality & Troubleshooting Steps:
-
Incorrect pH: Imine formation is acid-catalyzed, but an excessively low pH will protonate your amine source (e.g., ammonia), rendering it non-nucleophilic and halting the reaction. Conversely, a basic medium will not sufficiently activate the aldehyde's carbonyl group.
-
Solution: The optimal pH for most reductive aminations is between 4 and 6.[1] You can introduce a mild acid like acetic acid to the reaction mixture to buffer the system in this range.
-
-
Presence of Water: The condensation reaction between the aldehyde and the amine generates water. According to Le Châtelier's principle, the presence of this water can push the equilibrium back towards the starting materials, preventing complete imine formation.[1]
-
Solution: Incorporate a dehydrating agent into your reaction. Molecular sieves (3Å or 4Å) are an excellent and easily removable choice. Alternatively, reagents like titanium(IV) isopropoxide can be used.[1]
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the iminium ion intermediate.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. It is less reactive towards aldehydes than other common hydrides. If you are using a stronger agent like sodium borohydride (NaBH₄), it may be prematurely reducing your starting material to an alcohol (see Q3).[1] Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Q2: I'm observing a significant amount of a higher molecular weight impurity in my final product. Could this be a secondary amine, and how can I prevent its formation?
A2: Yes, the formation of a dimeric secondary amine impurity is one of the most common side reactions in this synthesis. The primary amine of your desired product is nucleophilic and can react with a second molecule of the starting aldehyde, leading to a new imine that is subsequently reduced.
Mechanism of Side Reaction:
-
Product Reacts with Starting Material: this compound (product) + tert-Butyl (4-formylphenyl)(methyl)carbamate (starting material) → Dimeric Iminium Ion
-
Reduction: Dimeric Iminium Ion + Reducing Agent → tert-Butyl N-methyl-N-[4-({[4-(N-methyl-N-Boc-amino)phenyl]methyl}aminomethyl)phenyl]carbamate (Dimeric Impurity)
Prevention Strategies:
-
Control Stoichiometry: Use a large excess of the amine source (e.g., ammonia, ammonium acetate). This increases the probability that the aldehyde will react with the intended amine rather than the product amine. A 5- to 10-fold excess of the ammonium salt is recommended.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly at a low temperature (e.g., 0 °C) can help maintain a low concentration of the primary amine product at any given time, thus minimizing its chance to react with remaining aldehyde.
-
One-Pot, Two-Step Procedure: First, ensure the complete formation of the initial imine by stirring the aldehyde and amine source for a period (e.g., 1-2 hours) before introducing the reducing agent. Monitor this step by TLC or LC-MS if possible.
Q3: TLC/LC-MS analysis shows a byproduct corresponding to the alcohol of my starting aldehyde. Why is this happening and what should I change?
A3: The presence of tert-Butyl (4-(hydroxymethyl)phenyl)(methyl)carbamate indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the iminium ion intermediate.
Causality & Solutions:
-
Overly Reactive Reducing Agent: This is the most common cause. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are often too powerful and will readily reduce aldehydes.
-
Solution: Switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for its selectivity in reducing iminium ions in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, though its toxicity is a concern.[1]
-
-
Reaction Conditions: Even with a milder reducing agent, running the reaction at elevated temperatures can sometimes lead to loss of selectivity.
-
Solution: Perform the reduction step at room temperature or below (e.g., 0 °C) to enhance the selectivity of the reducing agent.
-
Q4: I'm seeing partial or complete loss of the Boc protecting group during my synthesis or workup. What conditions should I use to maintain its integrity?
A4: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2] It is cleaved via the formation of a stable tert-butyl cation, which can lead to isobutylene and CO₂.[3][4]
Causality & Prevention:
-
Harsh Acidic Catalysis: While imine formation requires acid catalysis, using a strong acid (e.g., HCl, H₂SO₄) or an excessive amount of a weaker acid can cleave the Boc group.
-
Solution: Use only a catalytic amount of a mild acid like acetic acid. Alternatively, using ammonium acetate as the amine source can provide both the ammonia equivalent and the necessary acetate buffer.
-
-
Acidic Workup: Quenching the reaction or performing an extraction with strong aqueous acid will rapidly remove the Boc group.
-
Solution: Use a mild basic workup. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute NaOH solution. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Tert-Butylation of Product: The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your product or other molecules, leading to further impurities.[3][5]
-
Solution: The primary solution is to prevent Boc deprotection in the first place. If deprotection is unavoidable and problematic, adding a scavenger like triethylsilane or thioanisole during the acidic step can trap the tert-butyl cation, but this is more relevant to intentional deprotection protocols.
-
| Problem Summary | Primary Cause | Recommended Solution |
| Low Conversion | Inefficient imine formation (pH, water) | Add catalytic acetic acid; use molecular sieves. |
| Dimer Impurity | Product reacts with starting material | Use large excess of ammonia source (e.g., NH₄OAc). |
| Alcohol Byproduct | Over-reduction of starting aldehyde | Use a selective reducing agent like NaBH(OAc)₃. |
| Boc Group Loss | Exposure to strong acid | Use mild acid catalysis (e.g., AcOH) and a basic workup (e.g., NaHCO₃). |
FAQs - Alternative Synthetic Routes & General Issues
Q5: What are the potential pitfalls of synthesizing this compound via reduction of the corresponding nitrile, tert-Butyl (4-cyanophenyl)(methyl)carbamate?
A5: While the reduction of a nitrile is a viable alternative, it presents its own set of challenges. The primary method is catalytic hydrogenation (e.g., H₂ gas with a Palladium or Nickel catalyst).
-
Catalyst Poisoning: The nitrogen atom in the substrate or product can sometimes coordinate to the metal catalyst, leading to deactivation and an incomplete reaction.
-
Over-alkylation: Similar to the reductive amination, the primary amine product can react with partially reduced imine intermediates on the catalyst surface, leading to the same dimeric secondary amine impurity and even tertiary amine byproducts.
-
Harsh Conditions: Some nitrile reduction methods, like using LiAlH₄, require strictly anhydrous conditions and a careful, often acidic, workup which can endanger the Boc group. Catalytic hydrogenation is generally milder and more compatible with the Boc protecting group.[6]
Q6: I'm having trouble with the purification. What are the best practices for isolating pure this compound?
A6: The basicity of the primary amine group in your product often necessitates specific purification techniques.
-
Column Chromatography: This is the most effective method for removing structurally similar impurities.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution is often required. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) to elute non-polar impurities, then gradually increase the polarity.
-
Tailing Reduction: The basic amine can interact strongly with the acidic silica gel, causing significant "tailing" of the product spot/peak. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This will protonate the amine, reducing its interaction with the silica. A common eluent system is Dichloromethane/Methanol with 1% NH₄OH.[6]
-
-
Acid-Base Extraction: A liquid-liquid extraction can be used for a preliminary cleanup. You can dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities, and then wash with brine. However, this will not remove neutral or basic organic impurities like the dimer.
-
Crystallization: If the crude product is sufficiently pure, crystallization can be an effective final purification step. Common solvent systems for similar compounds include ethyl acetate/hexanes or diethyl ether.
Recommended Experimental Protocol: Reductive Amination
This protocol is designed as a self-validating system, incorporating solutions to the common problems discussed above.
Reagents & Materials:
-
tert-Butyl (4-formylphenyl)(methyl)carbamate (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl (4-formylphenyl)(methyl)carbamate (1.0 eq) and ammonium acetate (10.0 eq).
-
Imine Formation: Add anhydrous Methanol (approx. 0.1 M concentration relative to the aldehyde) and stir the resulting suspension at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a single portion, add sodium triacetoxyborohydride (1.5 eq).
-
Rationale: Adding the reducing agent at low temperature helps control the reaction rate and minimize side reactions. NaBH(OAc)₃ is chosen for its high selectivity.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with Dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine (1 x volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% Methanol in Dichloromethane, containing 1% ammonium hydroxide to prevent peak tailing. Combine the pure fractions and concentrate to afford the title compound as a solid or viscous oil.
Visualizations
Reaction Pathway & Side Reactions
Caption: Key pathways in the reductive amination synthesis, including desired product formation and common side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues during the synthesis.
References
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . Organic Syntheses. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]
-
BOC deprotection . Hebei Boze Chemical Co.,Ltd. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]
Technical Support Center: A Guide to Optimizing the Synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Answering the user's request.
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or synthesizing tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. This valuable bifunctional building block is frequently used in the construction of complex molecules, particularly in medicinal chemistry as a versatile linker.[1][2]
Achieving a high yield of this specific molecule can be challenging due to the presence of two distinct amine functionalities with different reactivities. This document provides an in-depth troubleshooting guide, detailed protocols, and answers to frequently asked questions to help you navigate the synthetic challenges and maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and high-yielding synthetic strategy for this compound?
The most reliable strategy avoids the problematic selective protection of a diamine precursor. Instead, it involves a two-step sequence starting from a commercially available precursor:
-
Boc Protection: The synthesis begins with the protection of the secondary aromatic amine of 4-cyano-N-methylaniline. This step yields the intermediate, tert-butyl (4-cyanophenyl)(methyl)carbamate.
-
Nitrile Reduction: The cyano group of the intermediate is then selectively reduced to a primary aminomethyl group to yield the final product.
This route circumvents the primary challenge of chemoselectivity and consistently provides higher yields.
Q2: Why is the direct Boc protection of 4-(aminomethyl)-N-methylaniline not a recommended synthetic route?
Directly reacting 4-(aminomethyl)-N-methylaniline with di-tert-butyl dicarbonate ((Boc)₂O) is ill-advised due to a lack of chemoselectivity. The molecule contains two nucleophilic nitrogen atoms: a primary aliphatic amine (-CH₂NH₂) and a secondary aromatic amine (-NH(CH₃)). The primary aliphatic amine is generally more nucleophilic and less sterically hindered than the secondary aromatic amine. Consequently, the reaction would produce a complex mixture of N-protected products, including the desired product, the undesired isomer protected at the primary amine, and a di-protected byproduct. Separating these compounds is often difficult and leads to a significantly lower isolated yield of the target molecule.
Q3: What are the most critical parameters to control throughout the synthesis to ensure a high yield?
To maximize your yield, focus on these three critical areas:
-
Purity of Starting Materials: Ensure your 4-cyano-N-methylaniline is free of impurities that could consume reagents or complicate purification. The solvent for the reduction step must be anhydrous.
-
Reaction Conditions: Strictly control stoichiometry, temperature, and reaction time in both steps. For the Boc protection, the use of a catalyst like 4-dimethylaminopyridine (DMAP) is crucial for an efficient reaction. For the reduction, the choice of reducing agent is paramount to avoid cleaving the acid-sensitive Boc group.[3][4]
-
Workup and Purification: Proper quenching of the reduction reaction and careful purification, often involving column chromatography with a basified eluent, are essential to isolate the pure product without degradation.
Visualizing the Synthetic Strategy
Diagram 1: Recommended Synthetic Pathway
Caption: Recommended two-step synthesis workflow.
Diagram 2: The Chemoselectivity Problem
Sources
Technical Support Center: A Troubleshooting Guide for Reactions of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (IUPAC Name: tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate).[1] This bifunctional building block is valuable in medicinal chemistry, particularly as a linker component in the synthesis of complex molecules like PROTACs.[2] Its utility stems from its two distinct nitrogen functionalities: a highly reactive primary benzylic amine and a stable, Boc-protected secondary aniline-like amine. Navigating its chemistry requires a nuanced understanding of the reactivity of these two sites. This guide is designed to address common challenges and provide scientifically grounded solutions to optimize your experimental outcomes.
Section 1: General Handling, Storage, and Stability
Before initiating any reaction, understanding the reagent's properties and stability is paramount.
Q1: How should I properly store and handle this compound?
Answer: Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring laboratory safety.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. For long-term storage, refrigeration is recommended.
-
Handling: This compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[1][3][4][5] Always handle it in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Ensure eyewash stations and safety showers are readily accessible.[4]
Q2: How stable is the Boc protecting group on this molecule under various conditions?
Answer: The tert-butoxycarbonyl (Boc) group is a robust protecting group, but it has specific liabilities. Its stability is a key consideration for reaction planning.
-
Basic and Nucleophilic Conditions: The Boc group is generally stable to most bases (e.g., hydroxides, amines, organometallics) and nucleophiles, making it an excellent choice for reactions centered on the primary aminomethyl group.[6]
-
Acidic Conditions: The Boc group is designed to be cleaved under acidic conditions.[6][7] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) will readily remove it.[8] Even moderate acidic conditions can cause slow cleavage. During purification, such as reverse-phase HPLC with TFA in the mobile phase, partial or complete deprotection can occur, especially during solvent evaporation when the acid concentration increases.[9]
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating at high temperatures (>100-110 °C) can lead to thermal decomposition or deprotection, though this is less common than acid-mediated cleavage.[9][10]
Section 2: Troubleshooting Reactions at the Primary Aminomethyl Group
The primary benzylic amine is the most common site of reaction for this molecule. Below are troubleshooting guides for two of the most frequent transformations.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds but can be prone to low yields if not optimized.
Q3: My reductive amination reaction with an aldehyde/ketone is resulting in low conversion of the starting material. What are the likely causes and solutions?
Answer: Low conversion in reductive amination typically points to issues with the initial imine/iminium ion formation or the subsequent reduction step.
The core of this reaction is the equilibrium between the amine/carbonyl and the imine, followed by an irreversible reduction.
Troubleshooting Reductive Amination Issues
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Figure 2: Mechanism of Boc deprotection showing the formation of the tert-butyl cation and its subsequent trapping by a scavenger to prevent side product formation.
Scavenger Typical Concentration Use Case Triisopropylsilane (TIS) 2.5 - 5% (v/v) General-purpose scavenger, very effective.[11] Thioanisole 2.5 - 5% (v/v) Useful for substrates containing sulfur or other sensitive groups. Water ~5% (v/v) Can act as a scavenger but may not be compatible with all substrates. Anisole 5-10% (v/v) Effective for protecting electron-rich aromatic systems.
Protocol 2: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) (to a concentration of ~0.1 M).
-
Add a scavenger, such as triisopropylsilane (TIS) (5% v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a solvent like toluene or DCM (3 times) to remove residual TFA.
-
The product is typically obtained as a TFA salt, which can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).
References
- 1. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Parameters for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Introduction
Welcome to the Technical Support Center for the synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of this important chemical transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common challenges and achieve optimal results in your experiments. This document is structured in a question-and-answer format to directly address the specific issues you may encounter.
The synthesis of this compound presents a unique chemoselectivity challenge due to the presence of both a primary and a secondary amine in the precursor, 4-(aminomethyl)-N-methylaniline. The core of this guide will focus on strategies to selectively protect the secondary amine with the tert-butoxycarbonyl (Boc) group while leaving the primary amine available for subsequent reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the primary challenge in the synthesis of this compound?
The main obstacle is achieving selective N-Boc protection of the secondary amine (the methylamino group) in the presence of the more nucleophilic primary benzylic amine in the starting material, 4-(aminomethyl)-N-methylaniline. Direct treatment with Boc anhydride ((Boc)₂O) will likely lead to a mixture of products, including the desired product, the di-protected compound, and the undesired product where the primary amine is protected.
Q2: How can I achieve selective Boc protection of the secondary amine?
A robust strategy involves the temporary protection of the more reactive primary amine, allowing for the Boc protection of the secondary amine, followed by deprotection of the primary amine. A common and effective method is the formation of an imine with the primary amine.[1]
Here is a workflow for this selective protection strategy:
Caption: Workflow for selective Boc protection.
Q3: Can you provide a detailed experimental protocol for this selective protection strategy?
Certainly. The following is a generalized protocol based on established chemical principles for selective amine protection. Optimization may be required based on your specific laboratory conditions and reagent purity.
Part 1: Imine Formation (Protection of the Primary Amine)
-
Dissolve Starting Material: In a round-bottom flask, dissolve 1 equivalent of 4-(aminomethyl)-N-methylaniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Aldehyde: Add 1.05 equivalents of freshly distilled benzaldehyde.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material. This reaction is typically fast.
-
Work-up: Once the reaction is complete, the crude imine can often be used directly in the next step without extensive purification.
Part 2: Boc Protection of the Secondary Amine
-
Prepare for Reaction: To the crude imine solution, add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).[2]
-
Add Base (Optional but Recommended): While the reaction can proceed without a base, adding a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) can accelerate the reaction, especially for less nucleophilic secondary amines.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, gentle warming to 40°C can be applied.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Part 3: Imine Hydrolysis (Deprotection of the Primary Amine)
-
Hydrolysis: The crude Boc-protected imine is dissolved in a suitable solvent (e.g., THF/water mixture), and the pH is adjusted to acidic conditions (e.g., pH 2-3 with dilute HCl) to hydrolyze the imine.
-
Reaction: Stir the mixture at room temperature until the imine is fully cleaved, which can be monitored by TLC or LC-MS.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Q4: What are the optimal reaction parameters for the Boc protection step?
Optimizing the Boc protection step is critical for maximizing yield and purity. Here is a summary of key parameters and their effects:
| Parameter | Recommendation | Rationale & Causality |
| Boc Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | The most common and effective reagent for Boc protection due to its high reactivity and the formation of gaseous byproducts that drive the reaction forward. |
| Stoichiometry | 1.1 - 1.5 equivalents of (Boc)₂O | A slight excess ensures complete conversion of the secondary amine. Using a large excess can complicate purification.[2] |
| Solvent | Aprotic solvents like THF, DCM, or acetonitrile. | These solvents are generally inert and provide good solubility for the reactants. For less reactive amines, alcoholic solvents like methanol can sometimes increase the reaction rate.[2] |
| Base | Triethylamine (TEA) or DIPEA (1.5 eq.) | A non-nucleophilic base can accelerate the reaction by deprotonating the ammonium salt formed after the initial nucleophilic attack, regenerating the free amine for reaction. |
| Temperature | Room temperature to 40°C | Most Boc protections proceed well at room temperature. Gentle heating can be used for slower reactions, but excessive heat can cause decomposition of (Boc)₂O.[2] |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) (catalytic amount) | DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction, particularly for sterically hindered or electronically deactivated amines.[2] |
Q5: I am observing a low yield. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors. Here's a troubleshooting guide:
Caption: Troubleshooting guide for low reaction yield.
-
Incomplete Reaction: If you observe significant amounts of starting material, consider increasing the reaction time, gently warming the reaction, or adding a catalyst like DMAP.[2]
-
Suboptimal Reagents: Ensure your (Boc)₂O is of high quality and that your solvents are anhydrous, as moisture can hydrolyze the anhydride.
-
Inefficient Base: If you are using an amine salt as your starting material, ensure you have added a sufficient amount of base to liberate the free amine.
-
Side Reactions: The formation of di-Boc protected product or urea byproducts can lower the yield of the desired product. Optimizing the stoichiometry of (Boc)₂O is crucial.
-
Purification Losses: The product may be partially soluble in the aqueous phase during work-up, or the column chromatography conditions may not be optimal.
Q6: How should I purify the final product?
Purification of this compound can typically be achieved by one of two methods:
-
Silica Gel Column Chromatography: This is a common and effective method. A gradient elution system is often employed. For a related compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, a gradient of methanol in a solution of dichloromethane (DCM) and 2M ammonia in methanol has been used.[3] A similar system, such as a gradient of ethyl acetate in hexanes or DCM/methanol, would be a good starting point for your compound.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method. Common solvent systems for recrystallization of Boc-protected amines include ethyl acetate/hexanes, diethyl ether/hexanes, or isopropanol/water.
Q7: What are some potential side reactions to be aware of?
-
Di-Boc Protection: The primary amine, although temporarily protected as an imine, could potentially be Boc-protected if the imine hydrolysis occurs prematurely or if the imine formation is not complete.
-
Urea Formation: If the (Boc)₂O decomposes, it can form isobutene and tert-butanol. The resulting tert-butoxide is a strong base that can promote side reactions.
-
N-Alkylation: While less common under these conditions, the possibility of N-alkylation of the amine starting material or product exists if reactive alkyl halides are present as impurities.
Conclusion
The successful synthesis of this compound hinges on a well-executed selective protection strategy. By temporarily masking the more reactive primary amine, the desired Boc protection of the secondary amine can be achieved with high fidelity. Careful optimization of reaction parameters, including the choice of reagents, solvent, and temperature, is paramount for maximizing yield and minimizing side product formation. This guide provides a foundational framework for troubleshooting and optimizing your experimental protocol. Remember that each reaction is unique, and empirical optimization based on careful monitoring is key to success.
References
- Prugh, J. D., Birchenough, L. A., & Egbertson, M. S. (1992). A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine.
- BenchChem. (2025). how to improve the yield of N-Boc protection reactions.
- Sigma-Aldrich. Application Note – N-Boc protection.
- ChemicalBook. (2025). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
- Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- ResearchGate. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ElectronicsAndBooks. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific.
- Matrix Scientific. This compound.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubChem. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate.
- Zhejiang Jiuzhou Chem Co.,Ltd. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate CAS NO.220298-96-4.
- PubChem. This compound.
- MedChemExpress. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
Sources
Technical Support Center: Purification of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Welcome to the technical support guide for resolving purification challenges with tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is on explaining the causality behind experimental choices to empower you to solve even the most complex purification hurdles.
Section 1: Understanding the Molecule and Common Challenges
This compound possesses two key functional groups: a primary benzylic amine and a Boc-protected secondary aniline. This duality dictates its chemical behavior and the associated purification challenges. The primary amine is basic and nucleophilic, while the tert-butoxycarbonyl (Boc) group is sterically bulky and notoriously sensitive to acidic conditions.[1][2][3]
Common challenges stem from:
-
Co-eluting impurities with similar polarity.
-
Product degradation during chromatography or workup due to the acid-lability of the Boc group.[4][5]
-
Low recovery from purification columns.[4]
-
Difficulties in achieving high purity through crystallization.
This guide will address these issues systematically.
Section 2: Troubleshooting Common Purification Issues (FAQ)
Q1: My product is degrading during silica gel chromatography. What's happening and how can I prevent it?
Answer: This is the most common issue encountered with Boc-protected amines. Standard silica gel is inherently acidic (pKa ≈ 4-5), which is sufficient to catalyze the hydrolysis of the acid-labile Boc group.[2][3] This degradation pathway involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the unprotected amine and CO2.[3][5][6]
-
Neutralize the Silica Gel: The most effective solution is to run the chromatography on a neutralized stationary phase. This can be achieved by adding a small amount of a volatile base, like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH), to the mobile phase.[7]
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase such as alumina (basic or neutral grade) or C18-functionalized silica (reverse-phase).
-
Minimize Contact Time: Run the column "wetter" (with a higher flow rate) to reduce the residence time of your compound on the silica. This is a trade-off, as it may reduce separation efficiency.
-
Work at Low Temperatures: Perform the purification at a reduced temperature (e.g., in a cold room at 4°C) to slow the rate of acid-catalyzed hydrolysis.[4]
Caption: Acid-catalyzed degradation of a Boc-protected amine.
Q2: I'm observing a persistent impurity with a similar Rf to my product in TLC. How can I improve the separation?
Answer: Co-elution is typically caused by impurities with very similar polarities to the desired product. For this specific molecule, common impurities include the unreacted starting material (4-(methylaminomethyl)aniline) or the di-Boc protected species.
Caption: Decision tree for resolving co-eluting impurities.
The presence of the basic primary amine often causes streaking on silica gel. A common strategy is to use a gradient elution with a mobile phase containing a small amount of base.
| Solvent System | Typical Ratio (v/v/v) | Notes |
| Dichloromethane / Methanol / Ammonium Hydroxide | Gradient from 100:0:0 to 90:10:1 | A well-documented system for polar, basic amines.[7] The ammonia deactivates acidic sites on the silica and improves peak shape. |
| Ethyl Acetate / Hexanes / Triethylamine | Varies (e.g., 30:70:1) | A less polar system. The triethylamine serves the same purpose as ammonia. |
| Dichloromethane / Acetone | Varies (e.g., 80:20) | A good starting point for moderately polar compounds. May require the addition of a base if streaking occurs. |
Q3: My overall yield is very low after purification. Where could my product be going?
Answer: Low recovery can be attributed to several factors, including irreversible adsorption onto the column, degradation (as discussed in Q1), or losses during the aqueous workup.[4]
-
Check for Irreversible Adsorption: If your compound is highly polar, it might be sticking irreversibly to the silica gel. After running the column, try flushing it with a very polar solvent mixture (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) to see if any additional product elutes.
-
Optimize Aqueous Workup: During a liquid-liquid extraction, ensure the pH of the aqueous layer is not acidic, which would protonate the primary amine and pull your product into the aqueous phase. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) is recommended before extraction.[4]
-
Perform a Mass Balance: Carefully weigh your crude material before purification and the collected fractions after. This will help determine if the loss is occurring on the column or elsewhere.
Q4: I am trying to purify my product by recrystallization, but it either oils out or nothing crashes out. What should I do?
Answer: Recrystallization is an excellent and scalable purification method, but finding the right solvent system is key.[4][8] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Preparation: Place a small amount (10-20 mg) of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good starting solvents include ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures like ethyl acetate/hexanes.
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves upon heating, it's a potential candidate solvent.
-
Cooling: Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a good solvent system.
-
Anti-Solvent Addition: If your product is too soluble in a particular solvent, you can try adding an "anti-solvent" (in which the product is insoluble, e.g., hexanes or water) dropwise to the warm solution until it becomes cloudy, then allow it to cool.
| Solvent Polarity | Good Candidates | Potential Anti-Solvents |
| Polar | Isopropanol, Acetonitrile | Water, Toluene, Diethyl Ether |
| Mid-Polarity | Ethyl Acetate, Dichloromethane | Hexanes, Pentane |
| Non-Polar | Toluene | Hexanes, Pentane |
Section 3: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica
This protocol is designed to purify the title compound while minimizing acid-catalyzed degradation.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:1 Hexanes/Ethyl Acetate/Triethylamine).
-
Column Packing: Pour the slurry into the column and pack it using positive pressure. Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. For example, slowly increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: General Acid-Base Extraction for Impurity Removal
This technique is useful for removing basic impurities (like the starting diamine) or acidic byproducts before chromatography.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl).[4] This will protonate and extract highly basic impurities into the aqueous layer. Caution: This step risks cleaving the Boc group on your desired product. It should only be used if a significant amount of a much more basic impurity is present and a small loss of product is acceptable.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize any residual acid and remove acidic impurities.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- ChemicalBook. (2025). tert-Butyl N-[4-(aminomethyl)
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a key bifunctional building block. Our focus is on providing practical, field-tested solutions that explain the causality behind experimental choices, ensuring both high purity and process robustness.
Section 1: Initial Purity Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of the crude product's composition. Initial analysis is critical for selecting the most effective purification method.
Q1: What are the first steps I should take to assess the purity of my crude product?
Before attempting any large-scale purification, a small-scale analysis is essential to identify the nature and number of impurities.
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the complexity of your crude mixture. Run the TLC on a silica gel plate using a solvent system such as 10% methanol in dichloromethane. The presence of multiple spots indicates impurities. Staining with ninhydrin can be particularly useful as it will specifically visualize primary and secondary amines.
-
Proton Nuclear Magnetic Resonance (¹H NMR): An NMR spectrum of the crude material provides invaluable structural information. Look for unreacted starting materials, solvent residues, and byproducts. The ratio of integrals between the product's characteristic peaks (e.g., the tert-butyl group singlet at ~1.5 ppm and aromatic protons) and impurity peaks can give a rough estimate of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the molecular weights of the components in your mixture, helping to confirm the presence of your desired product and hypothesize the identity of impurities.
Q2: What are the most common impurities I should expect during the synthesis of this compound?
Understanding the potential impurities based on your synthetic route is key to designing a targeted purification strategy. The Boc (tert-butoxycarbonyl) protecting group is known to generate specific byproducts under certain conditions.[1][2]
| Impurity Type | Potential Structure/Identity | Origin | Recommended Initial Action |
| Unreacted Starting Material | e.g., tert-Butyl 4-cyanophenyl(methyl)carbamate | Incomplete reaction (e.g., nitrile reduction). | Chromatography or Acid-Base Extraction |
| Over-alkylation/Side Products | Di-alkylated or other side-reaction products. | Non-specific reactivity of reagents. | Chromatography |
| Boc-Related Impurities | Di-tert-butyl dicarbonate (Boc₂O), t-butanol. | Excess reagent from the Boc-protection step.[3] | Aqueous wash or evaporation under vacuum. |
| Deprotection Byproducts | Fully deprotected diamine. | Unintended loss of the Boc group, often due to acidic conditions.[4][5] | Chromatography or Recrystallization |
| t-Butyl Adducts | Product with an additional t-butyl group on an aromatic ring. | The t-butyl cation, formed during acidic deprotection, can act as an alkylating agent.[2][5] | Chromatography |
Section 2: Troubleshooting Purification by Flash Column Chromatography
Flash chromatography is a common purification technique, but the basic primary amine in this compound can present challenges on standard silica gel.
Q3: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's happening and how do I fix it?
This is a classic issue caused by the interaction between a basic compound and the acidic surface of silica gel. Silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can protonate your basic amine. This strong, often irreversible, binding leads to tailing (streaking) on TLC and poor recovery and separation from a column.[6]
To resolve this, you must neutralize the acidic sites on the silica gel or use a different stationary phase.
Experimental Protocol: Deactivating Silica Gel with Triethylamine (TEA)
-
Prepare Eluent: Prepare your desired mobile phase (e.g., Dichloromethane/Methanol). Before use, add triethylamine (TEA) to constitute 1-3% of the total volume. For example, to 1 L of eluent, add 10-30 mL of TEA.
-
TLC Analysis: Run a new TLC plate using the TEA-modified eluent. You should observe a significant reduction in streaking and a higher Rf value for your compound.
-
Column Equilibration: When packing your column, first flush it with 2-3 column volumes of your starting eluent containing TEA. This ensures all acidic sites are neutralized before you load your sample.[6]
-
Loading and Elution: Dissolve your crude product in a minimal amount of the initial mobile phase (with TEA) and load it onto the column. Proceed with the gradient elution as planned.
Section 3: Leveraging Chemical Properties: Purification by Acid-Base Extraction
For crude mixtures containing significant non-basic impurities, a liquid-liquid acid-base extraction is a highly efficient and scalable alternative or precursor to chromatography.[7]
Q4: My crude product contains significant non-basic impurities. Is there an alternative to chromatography for the initial cleanup?
Yes. Acid-base extraction exploits the basicity of the primary aminomethyl group. By washing the organic solution of your crude product with a dilute aqueous acid, the basic amine will be protonated, forming a water-soluble ammonium salt.[8][9] This salt will migrate to the aqueous layer, leaving neutral organic impurities behind in the organic layer.
Experimental Protocol: General Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer this solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The upper organic layer, containing neutral impurities, can be discarded. For thoroughness, you can re-extract the organic layer with fresh aqueous acid and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 10, as confirmed by pH paper.[8] This deprotonates the ammonium salt, regenerating the free amine, which may precipitate or make the solution cloudy.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., EtOAc). Shake vigorously, allowing the now neutral product to be extracted back into the organic layer.
-
Final Workup: Drain and save the organic layer. Repeat the back-extraction (Step 5) two more times with fresh organic solvent. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Section 4: Achieving High Purity: Recrystallization
For crystalline solids, recrystallization is an exceptionally powerful method for achieving very high purity, often used as a final "polishing" step after chromatography or extraction.[10][11]
Q5: My product is mostly pure but needs a final purification step to reach >99% purity for my application. What do you recommend?
Recrystallization is the ideal technique. The principle is to dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solubility decreases with temperature, the desired compound will form a crystal lattice, excluding impurities which remain in the solvent (the mother liquor).
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound completely when hot but poorly when cold. Test small amounts of your product in various solvents to find the best one. Common systems for carbamates include ethyl acetate/hexanes, isopropanol, or chloroform.[11]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until it boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 5: Stability and Handling FAQs
Q6: My compound seems to be degrading during purification or storage. What are the likely causes?
Carbamates, particularly Boc-protected amines, have specific stability profiles that must be respected to avoid degradation.
-
pH Sensitivity: The Boc group is notoriously labile to acid.[4][5] Exposure to strong acids (even acidic silica gel for prolonged periods) will cleave the protecting group. While more stable to base, strong basic conditions (high pH) and elevated temperatures can lead to hydrolysis of the carbamate linkage.[10] It is best to maintain a neutral or mildly basic pH during workup and storage.
-
Thermal Stability: Elevated temperatures can accelerate the degradation of carbamates.[10] Perform purification steps at or below room temperature whenever possible. When concentrating solutions, use a rotary evaporator with a moderate-temperature water bath.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids or alkalis during storage.[12] Store the final product under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) to ensure long-term stability.[13]
References
- Technical Support Center: Purification of Carbamic Acid Deriv
- tert-Butyl N-[4-(aminomethyl)
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Acid–base extraction. (n.d.). Wikipedia.
- Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence.
- Amine workup. (2024). Reddit.
- Methyl carbamate purification by extraction and recrystallization. (n.d.).
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing). [Link]
- tert-Butyl N-[4-(aminomethyl)
- tert-Butyl N-[4-(aminomethyl)
- Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. (n.d.). Organic Syntheses.
- Selective Ammonium Carbamate Crystalliz
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
- Technical Support Center: Purification of APN-C3-NH-Boc Reaction Products. (2025). Benchchem.
- tert-Butyl 4-(aminomethyl)phenyl(methyl)
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- How do I purify ionizable organic amine compounds using flash column chrom
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- Method for processing crystalline ammonium carbamate. (1994).
- Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. (2025).
- tert-Butyl N-[4-(aminomethyl)
- Tert-butyl N-(4-(aminomethyl)phenyl)
- tert-Butyl N-[4-(aminomethyl)
- This compound. (n.d.).
- tert-Butyl N-[4-(aminomethyl)
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development (ACS Publications). [Link]
- Tert butyl n4 aminomethyl phenyl carbam
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate CAS NO.220298-96-4. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd.
- 220298-96-4 | tert-Butyl N-[4-(aminomethyl)
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (2018).
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. biotage.com [biotage.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Degradation Pathways of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Introduction
Welcome to the technical support guide for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This molecule features a tert-butoxycarbonyl (Boc) protecting group on a secondary aromatic amine, a common structural motif in pharmaceutical intermediates. The stability and selective cleavage of the Boc group are critical for successful multi-step syntheses. Understanding its degradation pathways is not merely an academic exercise; it is fundamental to optimizing reaction conditions, maximizing yield, and ensuring the purity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the degradation mechanisms, troubleshooting advice for common experimental challenges, and validated protocols for researchers, chemists, and drug development professionals.
Part 1: Primary Degradation Pathway: Acid-Catalyzed Deprotection
The most prevalent and intentionally utilized degradation pathway for this compound is acid-catalyzed cleavage of the Boc group. The carbamate linkage is engineered to be stable under basic and nucleophilic conditions but labile in the presence of strong acid.[1]
Mechanism of Degradation:
The reaction proceeds through a well-established E1 elimination mechanism:
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
-
Carbocation Formation: This protonation weakens the C-O bond of the tert-butyl group, leading to its departure as a relatively stable tertiary carbocation.[3][4]
-
Carbamic Acid Intermediate: The departure of the tert-butyl cation leaves behind a carbamic acid intermediate.
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide (CO₂) and the free secondary amine.[2][3]
Caption: Figure 1: Acid-Catalyzed Degradation Pathway
The Fate of the tert-Butyl Cation: A Critical Consideration
The tert-butyl cation is a highly reactive electrophile and a primary source of experimental complications.[4] Its fate determines the side-product profile of the reaction:
-
Elimination: The cation can lose a proton to form isobutylene gas, a volatile and generally benign byproduct.[3][5]
-
Alkylation: More problematically, the cation can alkylate any available nucleophile. In the case of our target molecule, the free primary aminomethyl group is a prime target for this unwanted side reaction. Electron-rich aromatic rings are also susceptible to this Friedel-Crafts-type alkylation.[4] This leads to the formation of tert-butylated impurities that can be difficult to separate.
Part 2: Alternative Degradation Pathways
While acid-catalyzed cleavage is often desired, unintended degradation can occur under other conditions. Conversely, these alternative pathways can be exploited for deprotection when acidic conditions are incompatible with other functional groups in the molecule.
| Degradation Method | Key Reagents & Conditions | Advantages | Disadvantages & Risks |
| Acid-Catalyzed | TFA, HCl, H₃PO₄ in solvents like DCM, Dioxane, or EtOAc at 0°C to RT.[6][7] | Fast, reliable, and well-documented.[6] | Risk of tert-butylation side reactions.[4] May cleave other acid-sensitive groups.[8] TFA can be difficult to remove. |
| Thermal | Heat (100-240°C) in solvents like TFE, MeOH, Dioxane, or water.[9][10] | "Green" method, avoids corrosive acids.[10] Useful for acid-sensitive substrates. | Requires high temperatures which can cause other side reactions or racemization.[10] Can have long reaction times.[10] |
| Lewis Acid-Mediated | ZnBr₂, TMSI, AlCl₃ in aprotic solvents (e.g., DCM).[1][6][8] | Often proceeds under milder, near-neutral pH conditions. Can offer different selectivity. | Reagents can be moisture-sensitive and require strictly anhydrous conditions. Stoichiometric amounts are often needed. |
Part 3: Troubleshooting Guide
Q1: My deprotection reaction is sluggish or has stalled, with significant starting material remaining after the recommended time. What are the possible causes and solutions?
A1: This is a common issue that can stem from several factors:
-
Insufficient Acid: The cleavage of the Boc group can show a second-order dependence on acid concentration.[4] Ensure you are using a sufficient molar excess of the acid. For TFA, using it as a co-solvent (20-50% in DCM) is common.[8] For HCl in dioxane, a 4M solution is standard.[8]
-
Water Content: While the mechanism involves hydrolysis, many standard protocols use anhydrous conditions to prevent side reactions with other functional groups.[1] However, trace amounts of water can hydrolyze the acid reagent, reducing its effective concentration. Ensure your solvents are dry.
-
Low Temperature: While reactions are often started at 0°C to control exotherms, they may require warming to room temperature for completion.[8] Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.
Q2: I am observing a significant amount of a new, less-polar byproduct by TLC/HPLC analysis. What is it and how can I prevent it?
A2: The most likely culprit is a tert-butylated side product.[4] The tert-butyl cation generated during the reaction has alkylated a nucleophilic site on your starting material or product, such as the primary amine.
-
Solution: Use a Scavenger. A scavenger is a compound added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule. Common scavengers include:
-
Thiophenol or Anisole: These electron-rich aromatic compounds are excellent cation traps.[1]
-
Triethylsilane (TES): Reduces the carbocation to isobutane.
-
Water: Can act as a scavenger by trapping the cation to form tert-butanol, but may not be compatible with other functional groups.
-
Q3: The strong acidic conditions (TFA/HCl) are cleaving other sensitive groups (e.g., esters, acetals) in my molecule. What are my options?
A3: This requires adjusting your deprotection strategy to be milder or orthogonal.
-
Use a Milder Acid: Aqueous phosphoric acid is an effective reagent for removing Boc groups while leaving many other acid-sensitive functionalities, like benzyl esters and TBDMS ethers, intact.[7][11]
-
Change the Pathway: Consider a non-acidic deprotection method. Thermal deprotection by heating in a solvent like dioxane or TFE can be highly effective, provided your molecule is thermally stable.[9]
-
Switch Protecting Groups: In the design phase of your synthesis, if you anticipate this conflict, consider using an orthogonal protecting group strategy from the outset. For example, using a base-labile Fmoc group instead of the acid-labile Boc group.[1]
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: Real-time monitoring is crucial for determining reaction completion and preventing over-exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with a ninhydrin solution will produce a colored spot for the primary/secondary amine product, making it easy to visualize.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[11] It allows you to accurately measure the consumption of starting material and the formation of the product and any byproducts. A reverse-phase C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation of HPLC with the mass identification of mass spectrometry. It is invaluable for identifying the mass of your product and any unknown side products, which greatly aids in troubleshooting.[11]
Part 4: Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group on this molecule generally considered stable?
A1: The Boc group is robust under a wide range of conditions, which is a key reason for its popularity. It is stable to:
-
Basic Conditions: It is completely stable to bases like NaOH, K₂CO₃, and amines (e.g., triethylamine, piperidine).[1]
-
Nucleophiles: It resists attack from most common nucleophiles.[1]
-
Reductive Conditions: It is stable to catalytic hydrogenation (e.g., H₂/Pd) and many hydride reagents.
Q2: What is the role of a "scavenger" and when should I use one?
A2: A scavenger is a molecule added to the reaction to "scavenge" or trap the highly reactive tert-butyl cation generated during acidic deprotection.[1][4] You should consider using a scavenger whenever your molecule contains nucleophilic sites that could be susceptible to unwanted alkylation. For this compound, the presence of the free primary amine makes using a scavenger a very good practice to prevent side-product formation.
Q3: Can I perform the deprotection at a higher temperature to speed it up?
A3: While gently warming an acid-catalyzed deprotection from 0°C to room temperature is common, applying significant heat is generally not recommended. High temperatures can increase the rate of side reactions, including tert-butylation and degradation of other functional groups. If you need to use heat, you should switch to a dedicated thermal deprotection protocol, which is performed in the absence of acid.[9][10]
Part 5: Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Boc Deprotection using TFA
This protocol outlines a standard procedure for the acidic removal of the Boc group.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Add anisole (1.2 eq) as a scavenger.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA (10-20 eq, often as a 20-50% v/v solution in DCM) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress every 30-60 minutes using TLC or HPLC (see Protocol 2).
-
Quenching & Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution!), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine. Further purification can be performed by column chromatography or recrystallization if necessary.
Protocol 2: HPLC Method for Monitoring Reaction Progress
This protocol provides a standard method for monitoring the deprotection reaction using reverse-phase HPLC.
Instrumentation & Columns:
-
System: Standard HPLC with UV detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Detection: 254 nm
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
Procedure:
-
Prepare a standard of your Boc-protected starting material.
-
At each time point (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.
-
Quench the aliquot immediately in a vial containing a diluent (e.g., 1 mL of 50:50 acetonitrile/water).
-
Inject onto the HPLC system. The Boc-protected starting material will have a longer retention time than the more polar deprotected amine product.
Caption: Figure 2: Experimental Workflow for Deprotection & Monitoring
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Welcome to the technical support guide for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This document, prepared for researchers and drug development professionals, provides in-depth information on the proper storage, handling, and utilization of this versatile bifunctional linker. Our goal is to equip you with the necessary knowledge to ensure the stability of the reagent and achieve success in your experiments.
Section 1: Compound Properties & Safety Data
Understanding the fundamental properties and hazards of a reagent is the first step toward its safe and effective use. This compound is a solid compound at room temperature, featuring a Boc-protected secondary aniline amine and a reactive primary benzylic amine.
Table 1: Chemical & Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 191871-91-7 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 236.31 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 64-68°C (for analogous compound) | [4][5][6] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, DMF); Low solubility in water. |[5] |
Table 2: GHS Hazard Summary
| Hazard Class | Statement | Precautionary Codes | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [3] |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338, P310 | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |[3][7] |
Section 2: Frequently Asked Questions (FAQs): Storage & Handling
Proper storage is critical to preserving the integrity of the reagent and ensuring reproducible experimental outcomes.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored at 4°C , protected from light, and kept under an inert atmosphere such as nitrogen.[4] The container must be sealed tightly to prevent moisture absorption.
-
Causality: The Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, and moisture can facilitate slow hydrolysis over time.[8][9][10] Storing under a dry, inert atmosphere at reduced temperature minimizes these degradation pathways and prevents potential oxidation of the aniline moiety.
Q2: How should I store the compound once it is dissolved in a solvent?
Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage .[4] Solutions should also be protected from light and moisture.
-
Expert Insight: Degradation processes are often accelerated in solution. Flash-freezing aliquots for single use is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Q3: Is the compound stable at room temperature?
The solid is stable for short durations at room temperature, such as during shipping or benchtop handling for weighing.[4] However, long-term storage at ambient temperature is not recommended as it can lead to gradual degradation.
Q4: What are the recommended solvents for this compound?
This compound exhibits good solubility in common organic solvents such as dimethylformamide (DMF), chloroform, and dichloromethane (DCM). It has low solubility in water.[5] For reaction purposes, the choice of solvent should be guided by the requirements of the subsequent chemical transformation.
Q5: What are the most critical safety precautions when handling this compound?
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][7] Avoid creating and inhaling dust.[4] Wash hands thoroughly after handling.[4][7]
Section 3: Troubleshooting Guide for Experimental Use
Even with proper storage, challenges can arise during experiments. This section addresses common issues.
Q1: My reaction involving the primary amine (-CH₂NH₂) is sluggish or incomplete. What should I investigate?
Several factors can contribute to poor reactivity:
-
Solubility: Ensure the carbamate is fully dissolved in the reaction solvent. If starting material is not fully solubilized, the reaction will be heterogeneous and slow.[11] Consider a different solvent system if solubility is an issue.
-
Reagent Quality: The primary amine can be oxidized over time if not stored properly. Confirm the purity of your starting material via LC-MS or ¹H NMR before use.
-
Steric Hindrance: While the primary amine is relatively accessible, a bulky reaction partner may require more forcing conditions, such as elevated temperatures or the use of a more potent coupling agent (for amide bond formation).
Q2: I'm observing an unexpected loss of the Boc protecting group during my experiment. Why is this happening?
The Boc group is notoriously labile to acid.[8][9][10] Unintentional deprotection is almost always caused by exposure to acidic conditions.
-
Check Your Reagents: Are any of your starting materials or reagents acidic? Amine salts (e.g., hydrochlorides) are a common source of acid.
-
Review Your Workup: Aqueous workups using acidic solutions (e.g., 1N HCl) will rapidly cleave the Boc group.
-
Chromatography: Normal-phase silica gel can be slightly acidic. If deprotection is observed during column chromatography, consider neutralizing the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Q3: How can I confirm the integrity of my starting material before use?
A quick quality control check is a valuable investment. We recommend dissolving a small sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquiring a ¹H NMR spectrum. The spectrum should be clean, and the integration of the tert-butyl protons (~1.5 ppm, 9H) should be consistent with other aromatic and benzylic protons. Alternatively, a simple LC-MS analysis can confirm the mass and purity.
Section 4: Key Experimental Protocol: Boc Group Deprotection
A primary use of this molecule involves utilizing the primary amine as a synthetic handle, followed by the removal of the Boc group to reveal the secondary aniline. This protocol details a standard and robust deprotection procedure.
Objective: To selectively remove the Boc protecting group from the N-methylaniline nitrogen.
Principle: The Boc group is removed via acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[9][10] A scavenger is used to trap the reactive tert-butyl cation, preventing side reactions with electron-rich moieties.[8][10]
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Anisole or Triisopropylsilane (TIPS))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Add Scavenger: Add a scavenger to the solution (e.g., 5-10 equivalents of anisole). This is crucial to prevent re-alkylation of the product or other sensitive functional groups by the tert-butyl cation.
-
Initiate Deprotection: Cool the solution to 0°C using an ice bath. Slowly add TFA (typically 20-50% v/v with DCM) dropwise to the stirring solution.
-
Self-Validation: The reaction is often accompanied by bubbling as CO₂ is evolved from the decomposition of the carbamic acid intermediate.[9]
-
-
Monitor Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Continue adding until bubbling ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material as necessary, typically by column chromatography or recrystallization.
Caption: Experimental workflow for Boc deprotection.
Section 5: Understanding Compound Stability & Degradation
The primary pathway for the degradation of this compound is the acid-catalyzed cleavage of the Boc group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
This mechanism underscores the importance of avoiding acidic contaminants during storage and in reaction steps where the Boc group is intended to remain intact.
References
- 1. This compound [oakwoodchemical.com]
- 2. 191871-91-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into this synthesis. Here, we will address common challenges, offer robust troubleshooting strategies, and provide detailed protocols to ensure a successful, scalable, and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on reaction parameters, solvent selection, and purification strategies for scaling up.
Q1: What is the most common and scalable synthetic route for this compound?
The most direct and widely used method is the N-tert-butyloxycarbonylation (Boc protection) of the secondary amine of a suitable precursor. The key starting material is (4-(aminomethyl)phenyl)methanamine. The reaction involves the selective protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is favored for its high selectivity and yield.
Q2: What are the critical process parameters for the Boc protection step when scaling up?
When scaling up the Boc protection, several parameters become critical to maintain yield and purity:
-
Stoichiometry of Boc₂O : A slight excess (1.1-1.2 equivalents) of Boc₂O is often used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of N,N-di-Boc side products and complicates purification.[1]
-
Choice and Amount of Base : A non-nucleophilic base is essential to deprotonate the amine, facilitating its attack on the Boc₂O. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. The base should be used in slight excess (1.2-1.5 equivalents) to neutralize the acid formed during the reaction.
-
Temperature Control : The reaction is typically exothermic. On a larger scale, proper temperature control is crucial to prevent side reactions. The reaction is usually run at room temperature, but for large batches, initial cooling may be necessary.[1]
-
Solvent Selection : The choice of solvent is critical for reaction kinetics and work-up. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.[2] For scale-up, consider solvent properties like boiling point, cost, and safety.
Q3: How do I choose the best solvent for both the reaction and work-up at a larger scale?
The ideal solvent should fully dissolve the reactants while facilitating easy product isolation.
| Solvent | Reaction Suitability | Scale-Up Considerations |
| Dichloromethane (DCM) | Excellent solubility for many amines and Boc₂O. | High volatility can be an issue. It's a halogenated solvent, which may have environmental disposal considerations. |
| Tetrahydrofuran (THF) | Good solubility and commonly used.[2] | Can form peroxides; must be handled with care. Miscible with water, which can complicate aqueous work-up. |
| Acetonitrile (ACN) | Good for weakly nucleophilic amines.[2] | Can be more expensive. It is water-miscible, which affects extractive work-up. |
| Ethyl Acetate (EtOAc) | Good for reaction and excellent for extraction. | A good "green" solvent choice. The product can often be directly crystallized from it. |
For scale-up, a solvent that allows for a straightforward extractive work-up, like ethyl acetate, is often preferred.
Q4: What are the primary safety concerns when handling di-tert-butyl dicarbonate (Boc₂O) on a large scale?
Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.[3][4][5] Key safety precautions include:
-
Ventilation : Always handle Boc₂O in a well-ventilated area or a fume hood to avoid inhaling dust or fumes.[3][4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Ignition Sources : Keep away from heat, sparks, and open flames.[3][4][6] Use non-sparking tools and explosion-proof equipment.[4][6]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[3][6]
Q5: My product is an oil and not a solid. How can I induce crystallization?
It is common for Boc-protected amines to initially present as oils, which can hinder purification.[7][8] To induce crystallization:
-
High Vacuum Drying : Ensure all residual solvents are removed by drying under a high vacuum, possibly with gentle heating (40-60 °C).[8]
-
Trituration : Add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether) to the oil and stir vigorously. This can cause the oil to solidify.[8]
-
Seed Crystals : If a small amount of solid product has been made previously, adding a seed crystal to the oil can initiate crystallization.[9][10]
-
Solvent/Anti-Solvent Crystallization : Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, and crystals may form.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low Yield of the Final Product
A low yield can be attributed to several factors, from incomplete reactions to product loss during work-up.
DOT Diagram: Troubleshooting Low Yield
Caption: A decision-making workflow for diagnosing and resolving low product yield.
Q: My TLC/LC-MS shows unreacted starting material. What should I do?
An incomplete reaction is a common cause of low yield.[1]
-
Cause : This could be due to insufficient Boc₂O, a suboptimal amount of base, or the reaction not being allowed to run long enough.[1]
-
Solution :
-
Verify Stoichiometry : Ensure at least 1.1 equivalents of Boc₂O were used. If not, more can be added.
-
Extend Reaction Time : Continue to stir the reaction at room temperature and monitor every few hours.
-
Increase Temperature : Gently warming the reaction to 30-40°C can increase the reaction rate.
-
Catalyst : For sterically hindered or weakly nucleophilic amines, adding a catalytic amount (0.05-0.1 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]
-
Q: The reaction is complete, but my isolated yield is still low. Where could the product have gone?
Product loss often occurs during the aqueous work-up.[1]
-
Cause : The Boc-protected product may have some solubility in the aqueous layer, or emulsions may have formed during extraction, trapping the product.[1]
-
Solution :
-
Back-Extraction : Re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1]
-
Brine Wash : To break emulsions and reduce the solubility of the organic product in the aqueous phase, wash the combined organic layers with saturated sodium chloride (brine) solution.
-
Problem 2: Presence of Significant Impurities
Impurities can complicate purification and affect the quality of the final product.
Q: I see a side product with a higher molecular weight in my LC-MS. What is it?
This is likely the N,N-di-Boc protected product.
-
Cause : This side product can form if a large excess of Boc₂O is used or if the reaction conditions are too harsh.[1]
-
Solution :
-
Control Stoichiometry : Use only a slight excess of Boc₂O (1.1 equivalents).
-
Purification : This impurity can usually be separated by flash column chromatography on silica gel.
-
Q: There are other unidentifiable spots on my TLC. What could they be?
Other impurities can arise from the quality of the reagents or side reactions.
-
Cause : Urea-type impurities can form from isocyanate contaminants in the Boc₂O.[1] Additionally, the tert-butyl cation generated during any potential deprotection can alkylate nucleophilic sites on your molecule.[11]
-
Solution :
-
High-Purity Reagents : Use high-quality Boc₂O and anhydrous solvents to minimize side reactions.[1]
-
Purification : Most of these impurities can be removed via column chromatography or by crystallizing the final product.
-
Experimental Protocol: Scalable Synthesis
This protocol provides a reliable, step-by-step method for the synthesis of this compound.
Materials and Equipment
-
(4-(aminomethyl)phenyl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring, temperature probe, and addition funnel
-
Rotary evaporator
DOT Diagram: Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate by NMR
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural elucidation of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, with a primary focus on the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, particularly within the pharmaceutical landscape, absolute certainty of the synthesized molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This compound is a valuable building block in medicinal chemistry, often used in the synthesis of more complex molecules. Its structure, containing a protected amine and a substituted aromatic ring, presents a clear case for the application of modern spectroscopic techniques for unequivocal confirmation.
This guide will not only detail the expected NMR spectral data for this compound but also explain the underlying principles that govern the observed signals. We will then compare the insights gained from NMR with those from other common analytical methods, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic view of a robust structural confirmation workflow.
The Power of NMR: A Detailed Look at this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton and the chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show several distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the protons.[1] The integration of each signal reveals the relative number of protons, and the multiplicity (splitting pattern) provides information about neighboring protons.[2]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.5 | Singlet | 9H |
| N-Methyl (3H) | ~3.2 | Singlet | 3H |
| Aminomethyl (2H) | ~3.8 | Singlet | 2H |
| Aromatic (4H) | ~7.2-7.4 | Multiplet (two doublets) | 4H |
| Amine (NH₂) | Variable (broad) | Singlet | 2H |
Causality Behind the Predictions:
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a single, intense peak at a low chemical shift (upfield) around 1.5 ppm.[3]
-
N-Methyl Protons: The three protons of the N-methyl group are deshielded by the adjacent nitrogen and the carbamate carbonyl group, shifting their signal downfield to approximately 3.2 ppm.
-
Aminomethyl Protons: The two protons of the aminomethyl group are attached to a carbon adjacent to the aromatic ring and a primary amine, leading to a chemical shift around 3.8 ppm.
-
Aromatic Protons: The protons on the benzene ring typically resonate in the 6.5-8.0 ppm region. In this para-substituted ring, we expect to see two distinct signals, each integrating to two protons, appearing as doublets due to coupling with their ortho neighbors.[4]
-
Amine Protons: The chemical shift of amine protons is highly variable and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~28 |
| tert-Butyl (quaternary C) | ~80 |
| N-Methyl | ~38 |
| Aminomethyl (CH₂) | ~45 |
| Aromatic (CH) | ~128-130 |
| Aromatic (C-N) | ~142 |
| Aromatic (C-CH₂NH₂) | ~135 |
| Carbamate (C=O) | ~155 |
Causality Behind the Predictions:
-
Aliphatic Carbons: The carbons of the tert-butyl and N-methyl groups appear in the upfield region of the spectrum. The quaternary carbon of the tert-butyl group is shifted further downfield compared to the methyl carbons.[6][7]
-
Aminomethyl Carbon: The CH₂ carbon is influenced by the aromatic ring and the nitrogen, placing its signal around 45 ppm.
-
Aromatic Carbons: The aromatic carbons resonate in the 120-150 ppm range. The carbons directly attached to the nitrogen and the aminomethyl group will have distinct chemical shifts from the other aromatic carbons.
-
Carbonyl Carbon: The carbamate carbonyl carbon is significantly deshielded and appears far downfield, typically around 155 ppm.[8]
Experimental Protocol for NMR Data Acquisition
A self-validating system for structural confirmation relies on meticulous experimental execution. The following protocol outlines the key steps for acquiring high-quality NMR data for this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9][10][11][12][13]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.[14][15] Cross-peaks in the COSY spectrum connect signals from protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[14][15][16] It is invaluable for assigning carbon signals based on their attached protons.
-
Workflow for Structural Confirmation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. acdlabs.com [acdlabs.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butylbenzene(98-06-6) 13C NMR [m.chemicalbook.com]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Comparing synthesis routes for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
An Expert's Guide to the Synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: A Comparative Analysis of Key Routes
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. One such crucial building block is this compound, a versatile intermediate frequently utilized in the construction of complex bioactive molecules. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering insights into the practical considerations and chemical principles that underpin each approach. Authored for the discerning researcher and process chemist, this document delves into the experimental nuances, comparative performance, and strategic selection of a synthesis pathway tailored to your specific laboratory and development needs.
Route 1: Reductive Amination of a Benzaldehyde Precursor
This classical yet highly effective approach leverages the power of reductive amination to construct the target molecule. The synthesis commences with a commercially available benzaldehyde derivative, which undergoes a condensation reaction with an amine, followed by in-situ reduction of the resulting imine to afford the desired product.
A common variation of this route starts from 4-(methylamino)benzaldehyde. This aldehyde is first protected with a Boc group, and then the formyl group is converted to an aminomethyl group via reductive amination.
Key Mechanistic Considerations:
The cornerstone of this route is the formation of a Schiff base (imine) intermediate from the reaction of the aldehyde with an amine, followed by its reduction. The choice of reducing agent is critical; sodium borohydride and its derivatives are often employed due to their selectivity and mild reaction conditions. The pH of the reaction medium also plays a crucial role in the efficiency of both imine formation and reduction.
Experimental Protocol:
A representative procedure for this route is as follows:
-
Boc Protection of 4-(methylamino)benzaldehyde: To a solution of 4-(methylamino)benzaldehyde in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-formylphenyl(methyl)carbamate.
-
Reductive Amination: The crude aldehyde from the previous step is dissolved in a solvent like methanol. An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent like sodium cyanoborohydride. The reaction is stirred at room temperature.
-
Final Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Visualization of Route 1:
Caption: Reductive amination pathway to the target compound.
Route 2: Direct Boc Protection of a Pre-formed Amine
This alternative strategy is more direct and relies on the availability of the corresponding primary amine precursor, 4-(aminomethyl)-N-methylaniline. The synthesis is streamlined to a single step of selective Boc protection of the primary amine.
Key Mechanistic Considerations:
The success of this route hinges on the chemoselective protection of the primary aliphatic amine in the presence of the secondary aromatic amine. The primary amine is more nucleophilic and less sterically hindered, making it more reactive towards the electrophilic di-tert-butyl dicarbonate (Boc₂O). Careful control of stoichiometry and reaction conditions can ensure high selectivity.
Experimental Protocol:
A typical experimental procedure for this route is as follows:
-
Reaction Setup: Dissolve 4-(aminomethyl)-N-methylaniline in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a reaction vessel.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise at a controlled temperature, often at 0 °C to manage the exothermicity of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed with water and brine to remove any water-soluble byproducts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification by column chromatography on silica gel may be performed if necessary to achieve high purity.
Visualization of Route 2:
A Comparative Guide to Amine Protecting Groups: Spotlight on tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to mask the reactivity of a functional group, such as an amine, and then reveal it at a strategic point is paramount. This guide provides an in-depth technical comparison of various amine protecting groups, with a special focus on the utility of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, benchmarked against the industry-standard carbamates: Boc, Cbz, and Fmoc.
The Critical Role of Amine Protection in Synthesis
Amines are fundamental functional groups, ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their inherent nucleophilicity and basicity, while crucial for their biological function and synthetic utility, often necessitate protection to prevent unwanted side reactions during synthesis.[1][2] An ideal protecting group should be:
-
Easy to install and remove: The protection and deprotection steps should proceed in high yield with readily available and non-detrimental reagents.[3]
-
Stable: The protected group must be robust enough to withstand a range of reaction conditions planned for subsequent steps.[2]
-
Orthogonal: In complex syntheses, it's often necessary to deprotect one group without affecting another.[3][4][5][6] This principle of orthogonality is key to efficient and elegant synthetic design.
Carbamates are the most widely employed class of protecting groups for amines, effectively diminishing the nucleophilicity of the nitrogen atom.[4][7]
Featured Protecting Group: this compound
Structure:
Caption: Chemical structure of this compound.
This reagent provides a protected form of a primary aminomethyl group attached to a phenyl ring, which is further substituted with a methylcarbamate. The core protecting element here is the tert-butyloxycarbonyl (Boc) group attached to the secondary amine. This structure offers a unique scaffold for introducing a protected primary amine in aromatic systems.
The key feature of this molecule is the Boc-protected secondary amine. The Boc group is a well-established, acid-labile protecting group.[8] Its removal is typically achieved under anhydrous acidic conditions, which generates a stable tert-butyl cation.[9]
Comparative Analysis with Standard Protecting Groups
The true value of a protecting group is best understood in comparison to other widely used alternatives. Let's examine how the Boc group within our featured molecule stacks up against the "big three" of amine protection: Boc, Cbz, and Fmoc.
tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in non-peptide chemistry.[10]
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic or sometimes neutral conditions.[9][10][11]
-
Deprotection: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10][12][13] The mechanism involves the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[12][13]
-
Stability: The Boc group is stable to a wide range of nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc.[9]
Benzyloxycarbonyl (Cbz or Z)
Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group has been a mainstay in peptide chemistry for decades.[7][14]
-
Protection: Cbz is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[14]
-
Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[14][15] This method is exceptionally mild and proceeds at a neutral pH. Alternatively, strong acidic conditions like HBr in acetic acid can be used.[15]
-
Stability: The Cbz group is stable to the acidic and basic conditions used for Boc and Fmoc manipulation, respectively, but is sensitive to reductive conditions.[13]
9-Fluorenylmethoxycarbonyl (Fmoc)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS).[16][17][18]
-
Protection: The Fmoc group is introduced using Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[16][19]
-
Deprotection: Its key feature is its lability to mild basic conditions, typically a solution of piperidine in DMF.[16][17][18] The deprotection mechanism proceeds via a β-elimination reaction.[18]
-
Stability: The Fmoc group is stable to acidic conditions, making it orthogonal to acid-labile groups like Boc.[16][18]
Data-Driven Comparison of Protecting Groups
| Protecting Group | Common Reagent for Protection | Typical Deprotection Conditions | Stability Profile | Key Advantages | Potential Limitations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA in DCM)[12][20] | Stable to base, nucleophiles, and hydrogenolysis[21] | Widely applicable, orthogonal to Fmoc and Cbz.[21] | Harsh acidic deprotection can affect other acid-sensitive groups.[22] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[14][15] or strong acid (HBr/AcOH)[15] | Stable to mild acid and base.[13] | Mild, neutral pH deprotection via hydrogenolysis.[7] | Incompatible with reducible functional groups (e.g., alkenes, alkynes).[15] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF)[17] | Stable to acid and hydrogenolysis.[17] | Mild, basic deprotection, orthogonal to Boc and Cbz.[16] | Labile to some amine nucleophiles.[23] |
Experimental Protocols
General Workflow for Amine Protection and Deprotection
Sources
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- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 23. youtube.com [youtube.com]
The Strategic Advantage of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of multi-step organic synthesis, the selection of protecting groups is a critical decision that dictates the efficiency, yield, and purity of the final product. Among the vast arsenal of amine-protecting groups, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate has emerged as a superior building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique architecture, featuring a Boc-protected secondary amine and a reactive primary amine on a rigid phenyl scaffold, offers a distinct advantage in synthetic strategies requiring regioselective functionalization.
This guide provides an in-depth, evidence-based comparison of this compound with its unprotected counterpart, 4-(aminomethyl)aniline, and the classically protected benzyl 4-(aminomethyl)phenyl(methyl)carbamate. We will explore the causality behind experimental choices, present supporting data from the literature, and provide detailed protocols to illustrate its practical application.
The Core Advantage: Orthogonal Control in Bifunctional Systems
The primary advantage of this compound lies in the orthogonal protection strategy afforded by the tert-butoxycarbonyl (Boc) group.[1] This allows for the selective deprotection and functionalization of one amine group in the presence of the other under distinct reaction conditions. The Boc group is stable to a wide range of nucleophilic and basic conditions, yet it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] This is in stark contrast to the carboxybenzyl (Cbz) group, which requires hydrogenolysis for removal, and an unprotected diamine, which presents significant challenges in achieving selective monofunctionalization.[1]
Comparative Performance in Amide Bond Formation
To quantify the benefits of using a Boc-protected strategy, we can compare the typical yields and reaction conditions for the acylation of the primary amine in our topic compound versus its unprotected and Cbz-protected analogues.
| Parameter | This compound | 4-(Aminomethyl)aniline | Benzyl 4-(aminomethyl)phenyl(methyl)carbamate |
| Reaction | Selective acylation of the primary amine | Acylation of primary amines | Selective acylation of the primary amine |
| Protecting Group | Boc (acid-labile) | None | Cbz (hydrogenolysis-labile) |
| Selectivity | High (monofunctionalization at the primary amine) | Low (risk of diacylation and polymerization) | High (monofunctionalization at the primary amine) |
| Typical Yield | >90% | Variable (often lower due to side products) | >90% |
| Purification | Straightforward chromatography | Complex purification to separate mono-, di-acylated products and starting material | Straightforward chromatography |
| Deprotection | Mild acid (e.g., TFA) | Not applicable | H₂, Pd/C |
| Orthogonality | High (orthogonal to Cbz, Fmoc, and many other groups) | None | High (orthogonal to Boc, Fmoc) |
While both Boc and Cbz protecting groups allow for high-yielding selective acylation, the choice between them often comes down to the overall synthetic strategy and the presence of other functional groups in the molecule. The mild acidic deprotection of the Boc group is often favored for its compatibility with a wider range of functional groups compared to the reductive conditions required for Cbz cleavage.
Visualizing the Synthetic Strategy
The following diagrams illustrate the molecular structures and the strategic advantage of using an orthogonally protected bifunctional linker.
Caption: Stepwise functionalization enabled by Boc protection.
Experimental Protocols
The following protocols provide a framework for the selective acylation of this compound and the subsequent deprotection of the Boc group.
Protocol 1: Selective N-Acylation
Objective: To selectively acylate the primary amino group.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.
-
Add EDC (1.1 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in DCM or DMF.
-
Slowly add the pre-activated carboxylic acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: The desired N-acylated product should be obtained in high yield (>90%) and purity.
Protocol 2: Boc Deprotection
Objective: To remove the Boc protecting group to liberate the secondary amine.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approximately 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the deprotected amine, which can be used directly in the next step or neutralized with a base if the free amine is required.
Expected Outcome: Quantitative deprotection of the Boc group.
Conclusion
The strategic use of this compound offers a clear advantage in the synthesis of complex molecules requiring selective functionalization of a bifunctional linker. The robust nature of the Boc protecting group, combined with its mild and efficient cleavage, provides a superior level of control and leads to higher yields and purities compared to strategies involving unprotected or alternatively protected diamines. For researchers in drug discovery and materials science, mastering the application of such orthogonally protected building blocks is key to accelerating innovation and achieving synthetic goals with greater precision and efficiency.
References
-
Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. (2025). Nature Protocols. Retrieved from [Link]
-
Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. IRIS Unime. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. Retrieved from [Link]
-
Structure activity relationship (SAR): Studies of the linker and... (n.d.). ResearchGate. Retrieved from [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Derivatives in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. These heterobifunctional molecules have revolutionized therapeutic strategies by co-opting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component that, while seemingly a simple tether, critically dictates the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.
This guide provides an in-depth technical comparison of the biological activity stemming from the use of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate and its derivatives as rigid linker scaffolds in PROTAC design. We will dissect the causal relationships between the structural characteristics of these aryl carbamate linkers and the ultimate biological performance of the resulting PROTACs, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The biological activity of a PROTAC is not an inherent property of the linker itself, but rather a consequence of the linker's ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The choice of linker—its length, composition, and rigidity—is a critical determinant of a PROTAC's success. An optimally designed linker will orient the two ligands in a manner that maximizes favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and potent degradation of the target protein.
Unveiling the PROTAC Degradation Pathway
The mechanism by which a PROTAC induces protein degradation is a catalytic cycle within the cell. Understanding this pathway is fundamental to interpreting the biological activity data of any PROTAC.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis: Aryl Carbamate Linkers vs. Flexible Alternatives
The family of this compound derivatives provides a rigid aryl scaffold for PROTAC linkers. This structural feature imparts distinct properties compared to the more commonly employed flexible linkers, such as polyethylene glycol (PEG) or alkyl chains.
| Linker Type | Structural Characteristics | Advantages | Disadvantages |
| Aryl Carbamate (e.g., Phenyl Carbamate) | Rigid, planar structure. | - Enhanced chemical and metabolic stability.- Pre-organization of ligands, potentially reducing the entropic penalty of ternary complex formation.- Can engage in favorable π-π stacking interactions with the target protein or E3 ligase. | - Limited conformational flexibility may hinder the formation of a productive ternary complex for some target/E3 ligase pairs.- Can increase hydrophobicity, potentially reducing solubility. |
| Flexible Linkers (e.g., PEG, Alkyl) | High degree of conformational freedom. | - Versatile and synthetically accessible.- Can accommodate a wider range of spatial arrangements between the target and E3 ligase.- PEG linkers can improve solubility and cell permeability. | - Can be more susceptible to oxidative metabolism.- High flexibility can lead to a significant entropic cost upon ternary complex formation.- May not provide optimal orientation for efficient ubiquitination. |
The decision to employ a rigid aryl carbamate linker is therefore a strategic one, based on the hypothesis that a more constrained conformation will lead to a more stable and productive ternary complex. This is particularly relevant when structural information about the target protein and E3 ligase is available to guide the rational design of the PROTAC.
Case Study: A BRD4-Targeting PROTAC with a Phenyl Carbamate-Derived Linker
A concrete example of the application of a tert-butyl N-(4-(aminomethyl)phenyl)carbamate derivative can be found in the patent literature (EP 4116298 A1), which describes the synthesis of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target.
In this example, the phenyl carbamate moiety serves as a rigid spacer, connecting a ligand for the Cereblon (CRBN) E3 ligase to a warhead that binds to BRD4. The biological activity of the resulting PROTAC was evaluated by measuring its ability to induce the degradation of BRD4 in cancer cells.
Table 1: Biological Activity of a BRD4-Targeting PROTAC with a Phenyl Carbamate-Derived Linker
| Compound | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | Degradation Efficacy (DC50) |
| Example PROTAC | BRD4 | Pomalidomide | Phenyl Carbamate Derivative | 22Rv1 (Prostate Cancer) | < 100 nM |
Data extrapolated from figures in patent EP 4116298 A1.
This data demonstrates that the incorporation of a rigid phenyl carbamate-derived linker can lead to a potent PROTAC capable of inducing the degradation of its target protein at nanomolar concentrations.
Experimental Protocols for Evaluating PROTAC Biological Activity
To ensure the scientific integrity and trustworthiness of any claims regarding a PROTAC's biological activity, a series of robust and self-validating experimental protocols must be employed.
Protocol 1: Western Blotting for Target Protein Degradation
This is the gold-standard assay for directly measuring the primary biological activity of a PROTAC – the degradation of the target protein.
Workflow Diagram:
Figure 2: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control. The DC50 value (the concentration at which 50% of the target protein is degraded) can then be determined by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
It is crucial to assess whether the observed biological effects are due to specific protein degradation or general cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a period that is relevant to the degradation experiment (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels like CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The use of this compound derivatives as linkers in PROTACs represents a strategic approach to imparting rigidity and stability to these complex molecules. The case study on a BRD4-targeting PROTAC demonstrates the potential of this linker class to yield potent protein degraders. However, it is crucial to recognize that the "one-size-fits-all" principle does not apply to PROTAC linker design. The optimal linker is intrinsically tied to the specific target protein and E3 ligase pair.
Future advancements in structural biology and computational modeling will undoubtedly play a pivotal role in the rational design of PROTACs, enabling a more predictive approach to linker selection. By understanding the intricate interplay between linker architecture and the dynamics of ternary complex formation, we can unlock the full therapeutic potential of targeted protein degradation. This guide serves as a foundational resource for researchers embarking on this exciting frontier of drug discovery, providing both the theoretical framework and the practical methodologies necessary for the rigorous evaluation of novel PROTACs.
References
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European Patent EP 4116298 A1. PIPERIDINEDIONE DERIVATIVE. [Link]
- Crews, C. M. (2019). The influence of linker length and composition on PROTAC activity. Nature Reviews Drug Discovery, 18(8), 563-565.
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: chimeric molecules that target proteins to the Skp1-cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
A Guide to Optimizing Proteolysis-Targeting Chimeras: A Comparative Analysis of PROTAC Linkers Featuring MZ1
The PROTAC Revolution: Beyond Inhibition to Elimination
Traditional pharmacology has focused on occupancy-driven inhibition, where a drug must continuously bind to its target's active site to exert a therapeutic effect. Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift towards event-driven pharmacology. These heterobifunctional molecules do not inhibit their target protein but instead tag it for destruction by the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3]
A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[][9] Because this action is catalytic, a single PROTAC molecule can induce the degradation of multiple target proteins.
While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its composition, length, and attachment points are critical variables that profoundly influence the stability of the ternary complex, and consequently, the PROTAC's potency, selectivity, and drug-like properties.[4][5][8][]
Deconstructing the Linker: More Than a Simple Tether
The optimization of a PROTAC's linker is a multifactorial process that requires balancing several structural and physicochemical properties. Empirical optimization often involves synthesizing extensive libraries of compounds to probe the structure-activity relationship (SAR).[5] Key considerations include:
-
Composition: The chemical makeup of the linker affects its flexibility, solubility, and ability to form favorable interactions within the ternary complex. The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains, which are synthetically accessible and allow for systematic length variation.[5][] More rigid linkers incorporating structures like piperazines or alkynes can restrict conformational freedom, which may improve potency by pre-organizing the PROTAC into a bioactive conformation.[][11]
-
Length: Linker length is a critical determinant of efficacy.[12] A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the warhead and anchor to their respective proteins.[][12][13] Conversely, an excessively long linker can result in an unstable or unproductive ternary complex, where the entropic cost of formation is too high or the ubiquitination sites are not properly oriented.[][12]
-
Attachment Points: The vector at which the linker exits the warhead and anchor ligands significantly influences the geometry of the ternary complex. Altering the attachment point, even with the same linker, can dramatically impact degradation efficiency.
-
Physicochemical Properties: PROTACs are large molecules, often exceeding the typical "Rule of 5" guidelines for oral bioavailability.[14][15] The linker heavily influences properties like polar surface area (PSA), solubility, and cell permeability.[16][17][18] Linker designs that allow the PROTAC to act as a "molecular chameleon," adopting folded, less polar conformations in lipid membranes and extended conformations in aqueous environments, can be beneficial for achieving cellular entry.[18]
Comparative Analysis of Linker Architectures: A Case Study with MZ1
To illustrate the impact of linker design, we will focus on MZ1 , a seminal PROTAC that selectively degrades the BRD4 protein by recruiting the von Hippel-Lindau (VHL) E3 ligase.[19] MZ1 connects the pan-BET inhibitor JQ1 (the warhead) to a VHL ligand (VH032) via a 3-unit PEG linker.[19]
The crystal structure of the BRD4(BD2):MZ1:VHL ternary complex (PDB: 5T35) provided a breakthrough in understanding PROTAC-mediated interactions.[20] It revealed that the flexible PEG linker does not act as a simple tether but instead folds to allow for extensive, favorable protein-protein interactions between BRD4 and VHL.[20] This cooperative binding, where the formation of the ternary complex is greater than the product of the individual binary binding affinities, is a key feature of successful PROTACs.[][20] The MZ1 linker itself forms a hydrogen bond with a specific histidine residue (His437) on BRD4, an interaction that would be lost if the linker composition were changed.[5][20]
The following table compares common linker types, using BRD4-targeting PROTACs as examples to highlight key differences in performance.
| Linker Type | Representative PROTAC | Key Structural Features | Impact on Ternary Complex | Degradation Efficacy (DC50) | Key Findings & References |
| PEG (Flexible) | MZ1 (VHL-based) | Hydrophilic, flexible ethylene glycol units. | Folds to enable strong, cooperative interactions between BRD4 and VHL.[20] | Potent (<100 nM in HeLa cells).[19] | The linker actively participates in the ternary complex, forming specific H-bonds. Its flexibility is crucial for achieving the bioactive conformation.[5][20] |
| Alkyl/Ether (Flexible) | dBET1 (CRBN-based) | Flexible alkyl chains, often with ether linkages. | Forms a productive ternary complex with BRD4 and the CRBN E3 ligase. | Potent (DC50 < 5 µM).[5] | Demonstrates that different E3 ligases (CRBN vs. VHL) require distinct linker optimizations. The optimal linker is not transferable between systems.[5] |
| Rigid | ARV-771 (VHL-based, similar to ARV-825) | Contains rigidifying elements like piperazine rings. | Pre-organizes the PROTAC, potentially reducing the entropic penalty of ternary complex formation. | Highly potent (DC50 in low nM range). | Rigid linkers can lead to improved potency and favorable pharmacokinetic properties.[11] The rigidity can enhance selectivity.[14] |
| Macrocyclic | Macrocyclic MZ1 Analog | A cyclized PEG-based linker. | Pre-organizes the PROTAC for more efficient ternary complex formation, despite a loss in binary binding affinity. | Comparable cellular activity to the linear MZ1.[13][21] | Demonstrates that maximizing binary binding affinity is not always necessary; linker design can compensate by increasing the efficiency of ternary complex formation.[21] |
Note: DC50 (half-maximal degradation concentration) values can vary significantly between cell lines and experimental conditions. The values presented are for comparative illustration.
This comparison underscores a fundamental principle in PROTAC design: there is no universal "best" linker. The optimal linker architecture is context-dependent, relying on the specific POI, the chosen E3 ligase, and the precise warhead-anchor combination.[5]
Experimental Workflows for Linker Evaluation and Optimization
A systematic, data-driven approach is essential for optimizing PROTAC linkers. This involves a suite of biophysical and cellular assays to characterize ternary complex formation and quantify protein degradation.
Ternary Complex Formation Assays
The stability and kinetics of the ternary complex are critical for PROTAC effectiveness.[] Biophysical techniques are invaluable for quantifying these interactions.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the binding affinity and kinetics of the PROTAC to its target proteins and to assess the cooperativity of ternary complex formation.[22][23]
-
Causality: SPR provides real-time binding data, allowing for the determination of association (ka) and dissociation (kd) rates, which are often more predictive of in-cell efficacy than simple affinity (KD). Positive cooperativity, where the affinity of the second protein increases once the first is bound, is a strong indicator of a well-formed ternary complex.
-
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC-E3): Inject varying concentrations of the PROTAC over the E3 ligase surface to determine the binary KD.
-
Binary Interaction (PROTAC-POI): In a separate experiment, inject a constant concentration of PROTAC mixed with varying concentrations of the POI over a blank flow cell to measure the solution-based affinity. This step can be challenging and may require alternative methods like Isothermal Titration Calorimetry (ITC).
-
Ternary Complex Formation: Inject a constant, saturating concentration of the PROTAC pre-incubated with varying concentrations of the POI over the immobilized E3 ligase surface.
-
Data Analysis: A significant increase in the binding response compared to the PROTAC-E3 binary interaction indicates ternary complex formation. Analyze the kinetics to determine the stability of the complex and calculate the cooperativity factor (alpha).
-
Cellular Degradation Assays
The ultimate measure of a PROTAC's success is its ability to reduce the levels of the target protein in a cellular context.
Protocol: Western Blotting for DC50 and Dmax Determination
-
Objective: To quantify the dose-dependent degradation of a target protein and determine the PROTAC's potency (DC50) and maximal degradation (Dmax).[1][11]
-
Causality: This assay provides a direct readout of the PROTAC's primary function. The "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes, can also be observed and is a hallmark of the PROTAC mechanism.[22]
-
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or a cancer cell line expressing BRD4) and allow cells to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Control for Mechanism: As a control, co-treat cells at an effective PROTAC concentration with a proteasome inhibitor (e.g., MG132). Rescue of the target protein from degradation confirms a proteasome-dependent mechanism.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4). Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Detection and Analysis: Use a fluorescent or HRP-conjugated secondary antibody for detection. Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC50 and Dmax values.
-
Other high-throughput methods like In-Cell Westerns, HiBiT assays, or AlphaLISA can also be employed for more rapid screening of linker libraries.[1][3][24]
Conclusion and Future Directions
The linker is a pivotal component in PROTAC design, acting as the crucial bridge that orchestrates the productive assembly of the ternary complex.[5][9][][12] As demonstrated by the case of MZ1, a well-designed linker actively participates in and stabilizes the key interactions required for efficient protein degradation.[20] The traditional trial-and-error approach to linker optimization is gradually being augmented by structure-based and computational design methods, which promise to accelerate the development of PROTACs with enhanced potency, selectivity, and drug-like properties.[21][25]
A thorough understanding of the interplay between linker composition, length, and the specific biology of the target and E3 ligase is paramount. By employing a robust suite of biophysical and cellular assays, researchers can systematically evaluate linker designs and rationally engineer the next generation of targeted protein degraders.
References
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Kayumov, A. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available from: [Link]
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Maple, H. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available from: [Link]
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Taylor & Francis Online. (2023). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]
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Accredited Test Labs. (2023). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available from: [Link]
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Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Available from: [Link]
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SpringerLink. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Available from: [Link]
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National Institutes of Health (NIH). (2010). Impact of linker length on the activity of PROTACs. Available from: [Link]
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National Institutes of Health (NIH). (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Available from: [Link]
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Reaction Biology. Protein Degradation Assays – PROTAC Screening. Available from: [Link]
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Royal Society of Chemistry. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Available from: [Link]
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J-Stage. (2023). Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. Available from: [Link]
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ResearchGate. (2020). Novel approaches for the rational design of PROTAC linkers. Available from: [Link]
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University of Southampton. (2020). Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]
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Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Available from: [Link]
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National Institutes of Health (NIH). (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Available from: [Link]
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ACS Publications. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available from: [Link]
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National Institutes of Health (NIH). (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available from: [Link]
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Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Available from: [Link]
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ResearchGate. (2021). Structure based PROTAC linker optimization based on ternary complex. Available from: [Link]
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National Institutes of Health (NIH). (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Available from: [Link]
-
ResearchGate. (2018). Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. Available from: [Link]
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Springer Nature Experiments. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Available from: [Link]
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Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Available from: [Link]
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National Institutes of Health (NIH). (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate and Its Analogues
In the landscape of modern drug discovery and medicinal chemistry, carbamate derivatives hold a significant position due to their chemical stability, ability to permeate cell membranes, and their structural resemblance to peptide bonds.[1][2] The tert-butyloxycarbonyl (Boc) protecting group, in particular, is a cornerstone in synthetic organic chemistry.[3] Accurate and unambiguous characterization of molecules incorporating this moiety is paramount for ensuring the integrity of research and the quality of developmental drug candidates.
This guide provides an in-depth spectroscopic comparison of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate with three of its structural analogues. Our objective is to elucidate the subtle yet critical differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This analysis will serve as a practical reference for researchers, scientists, and drug development professionals, enabling them to confidently identify and differentiate these closely related structures.
The Compounds Under Investigation
The four compounds selected for this comparative analysis share a common p-substituted phenyl ring but differ in the placement and substitution of the carbamate and amine functionalities. These variations, while seemingly minor, produce distinct spectroscopic signatures.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical environment of each proton dictates its chemical shift (δ), multiplicity, and integration, providing a detailed map of the molecule's connectivity.
Experimental Protocol: ¹H NMR
The causality behind a robust NMR protocol is to ensure sample purity, achieve optimal spectrometer performance, and use a solvent that does not obscure key signals. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds due to its excellent solubilizing properties and its single residual peak at 7.26 ppm, which serves as a convenient internal standard.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Benzylic CH₂ (δ, ppm) | N-CH₃ (δ, ppm) | Boc (t-Butyl) (δ, ppm) | Amine (NH/NH₂) (δ, ppm) |
| Target Compound | ~7.2-7.4 (m, 4H) | ~4.2 (s, 2H) | ~3.2 (s, 3H) | ~1.5 (s, 9H)[3] | ~1.7 (br s, 2H) |
| Analogue 1 (Boc on aromatic N) | ~7.2 (d), ~6.8 (d) (4H) | ~3.8 (s, 2H) | N/A | ~1.51 (s, 9H)[4] | ~1.5 (br s, 2H), ~6.4 (br s, 1H) |
| Analogue 2 (Boc on benzylic N) | ~7.2 (d), ~6.6 (d) (4H) | ~4.2 (d, 2H) | N/A | ~1.46 (s, 9H) | ~3.6 (br s, 2H), ~4.8 (br s, 1H) |
| Analogue 3 (Methyl Ester) | ~7.9 (d), ~7.3 (d) (4H) | ~3.9 (s, 2H) | N/A | N/A | ~1.6 (br s, 2H) |
Expert Analysis & Interpretation:
-
Boc Group Signal: The most diagnostic signal for Boc-protected amines is the sharp, intense singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region around 1.4-1.5 ppm.[3] Its presence and integration (9H) are primary indicators of successful Boc protection.
-
N-Methyl Signal (Target Compound): The presence of a singlet integrating to 3H at ~3.2 ppm is a unique and definitive feature of the target compound, immediately distinguishing it from the three analogues. This signal is attributed to the methyl group directly attached to the carbamate nitrogen.
-
Benzylic Protons (CH₂): The chemical shift of the benzylic protons is highly sensitive to the substituent on the nitrogen atom. In the Target Compound and Analogue 2, where the benzylic amine is primary or part of a Boc-carbamate respectively, the signal is further downfield (~4.2 ppm) compared to Analogue 1 (~3.8 ppm), where it is adjacent to a Boc-protected aniline. In Analogue 3, the electron-withdrawing ester group deshields the entire ring, shifting the benzylic protons to ~3.9 ppm.
-
Aromatic Protons: The pattern of the aromatic protons provides clues about the electronic nature of the para-substituent. In Analogue 3, the powerful electron-withdrawing methyl ester group causes a significant downfield shift of the ortho-protons to ~7.9 ppm. In contrast, the amine and carbamate groups in the other compounds result in more compressed aromatic regions.
-
N-H Protons: Amine and amide protons often appear as broad singlets and their chemical shifts are highly dependent on concentration and solvent.[3][5] Analogue 1 and 2 each show two distinct N-H signals (one for the primary amine and one for the carbamate N-H), which are absent in the N-methylated target compound.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR provides complementary information, detailing the carbon framework of the molecule. Key signals include the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, and the aromatic carbons.
Comparative ¹³C NMR Data
| Compound | C=O (Carbamate/Ester) (δ, ppm) | Aromatic C (δ, ppm) | Benzylic CH₂ (δ, ppm) | N-CH₃ (δ, ppm) | Boc C(CH₃)₃ (δ, ppm) | Boc C(CH₃)₃ (δ, ppm) |
| Target Compound | ~155 | ~128-140 | ~46 | ~35 | ~80 | ~28.4 |
| Analogue 1 (Boc on aromatic N) | ~153.3[4] | ~115.6, 120.9, 129.7, 142.4[4] | ~45 | N/A | ~80.0[4] | ~28.4[4] |
| Analogue 2 (Boc on benzylic N) | ~156 | ~115, 128, 130, 145 | ~44 | N/A | ~79 | ~28.5 |
| Analogue 3 (Methyl Ester) | ~167 | ~128-145 | ~46 | N/A | N/A | N/A |
Expert Analysis & Interpretation:
-
Carbonyl Carbon (C=O): This is a highly diagnostic peak. The carbamate carbonyls of the target and its analogues appear around 153-156 ppm.[4] This is significantly upfield from the ester carbonyl in Analogue 3 (~167 ppm), providing a clear point of differentiation between carbamates and esters.
-
Boc Group Carbons: The quaternary carbon of the Boc group is consistently found around 80 ppm, while the three equivalent methyl carbons appear near 28.4 ppm.[4][6] The presence of these two signals is a hallmark of the Boc group.
-
N-CH₃ Carbon (Target Compound): A signal around 35 ppm, unique to the target compound, confirms the presence of the N-methyl group.
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of functional groups. It is particularly useful for identifying the presence of C=O (carbonyl) and N-H bonds, which are central to the structures of these compounds.
Experimental Protocol: FT-IR
Comparative FT-IR Data (Key Frequencies, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (sp³) | C=O Stretch | N-H Bend / C-N Stretch |
| Target Compound | ~3350 (Amine) | ~2850-2980 | ~1690-1700 | ~1610, ~1350 |
| Analogue 1 (Boc on aromatic N) | ~3250-3450 (Amide & Amine) | ~2850-2980 | ~1694[7] | ~1610, ~1346[7] |
| Analogue 2 (Boc on benzylic N) | ~3250-3450 (Amide & Amine) | ~2850-2980 | ~1690-1710 | ~1615, ~1300 |
| Analogue 3 (Methyl Ester) | ~3350 (Amine) | ~2850-2980 | ~1715-1725 | ~1610, ~1280 (C-O) |
Expert Analysis & Interpretation:
-
C=O Stretch: The position of the strong carbonyl absorption is a key differentiator. The carbamate C=O stretch typically appears between 1690-1710 cm⁻¹.[7] In contrast, the ester carbonyl of Analogue 3 is found at a higher frequency, around 1715-1725 cm⁻¹, due to less resonance contribution compared to a carbamate.
-
N-H Stretch: This region is highly informative. The Target Compound and Analogue 3 will show characteristic primary amine (R-NH₂) stretches. Analogues 1 and 2 are more complex, exhibiting stretches for both the primary amine and the secondary amide N-H from the Boc group. The absence of the amide N-H stretch (~3300 cm⁻¹) is a key indicator for identifying the N-methylated target compound. Carbamates containing an N-H group often show a shift in the carbonyl absorption frequency when moving from a solid to a liquid phase due to changes in hydrogen bonding.[8]
Mass Spectrometry: The Molecular Weight
Mass spectrometry provides the exact molecular weight and fragmentation patterns, offering definitive confirmation of the molecular formula.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Key Fragments (loss of...) |
| Target Compound | C₁₃H₂₀N₂O₂ | 236.31[9][10] | 237.16 | Boc (100), t-Butyl (57) |
| Analogue 1 (Boc on aromatic N) | C₁₂H₁₈N₂O₂ | 222.28[11] | 223.14 | Boc (100), t-Butyl (57) |
| Analogue 2 (Boc on benzylic N) | C₁₂H₁₈N₂O₂ | 222.28[12] | 223.14 | Boc (100), t-Butyl (57) |
| Analogue 3 (Methyl Ester) | C₉H₁₁NO₂ | 165.19[13] | 166.08 | OCH₃ (31) |
Expert Analysis & Interpretation:
-
Molecular Ion: The most straightforward distinction is the molecular weight. The Target Compound (236.31 g/mol ) is clearly differentiated from its non-methylated isomers, Analogues 1 and 2 (222.28 g/mol ), and the methyl ester, Analogue 3 (165.19 g/mol ).[9][11][13]
-
Fragmentation: For the Boc-containing compounds, a characteristic loss of the Boc group (100 Da) or the tert-butyl cation (57 Da) is a dominant fragmentation pathway under many ionization conditions. Differentiating the isomers (Analogue 1 and 2) would require more detailed MS/MS fragmentation analysis, but they are easily distinguished from the target compound by their parent mass.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogues demonstrates that while these compounds are structurally similar, they each possess a unique and identifiable spectroscopic fingerprint.
-
¹H NMR readily identifies the unique N-methyl group of the target compound.
-
¹³C NMR confirms this assignment and clearly distinguishes the carbamate carbonyl from the ester carbonyl of Analogue 3.
-
FT-IR provides unambiguous evidence for the presence or absence of N-H bonds and differentiates carbonyl types.
-
Mass Spectrometry offers definitive confirmation of the molecular formula , easily separating the target compound from its lower molecular weight analogues.
By systematically applying these four analytical techniques and understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize and differentiate these important building blocks in the drug discovery pipeline.
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Lee, Y. J., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid
An Objective Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®) Production Routes
Oseltamivir, marketed as Tamiflu®, stands as a critical antiviral agent for the treatment and prophylaxis of influenza A and B viruses.[1] Its role in global pandemic preparedness has placed its synthesis under intense scrutiny, driving extensive research into developing efficient, scalable, and safe production methods.[2][3] The molecule's structure, featuring a substituted cyclohexene ring with three stereocenters, presents a significant synthetic challenge where control of stereochemistry is paramount.[4][5]
This guide provides an in-depth comparison of the most prominent synthetic routes to oseltamivir. We will dissect the seminal industrial synthesis developed by Gilead Sciences and Roche, which relies on a natural precursor, and contrast it with innovative academic approaches that bypass this dependency. The analysis focuses on key performance indicators such as overall yield, step count, starting material accessibility, and the use of hazardous reagents, providing drug development professionals with the data-driven insights needed to evaluate these critical manufacturing processes.
The commercial production of oseltamivir historically begins with (-)-shikimic acid, a chiral building block extracted from the seeds of the Chinese star anise (Illicium verum).[4][6] While fermentation processes using recombinant E. coli have been developed to supplement supply, the reliance on this natural product remains a strategic consideration.[7]
The Roche synthesis, based on the initial work by Gilead, is a robust, multi-ton scale process.[7] A key intermediate in this pathway is a strategically functionalized epoxide, derived from shikimic acid. This epoxide serves as a versatile precursor for introducing the two crucial amino functionalities. The original industrial route involves the regioselective opening of this epoxide with the hazardous reagent sodium azide, followed by reduction to the corresponding amine.[8] Subsequent steps complete the synthesis to afford oseltamivir. The overall yield of this industrial process is reported to be in the range of 17-22%.[4] A later-generation process, also starting from shikimic acid, was optimized to an 8-step synthesis with an improved overall yield of 47%.[9]
Causality in the Industrial Route: The choice of (-)-shikimic acid as a starting material is a classic example of a chiral pool synthesis. This approach leverages a naturally occurring, enantiomerically pure molecule that already contains a significant portion of the target's carbon skeleton and stereochemistry, thereby simplifying the synthetic challenge. The use of an epoxide intermediate is a powerful strategic choice, as the strained three-membered ring is primed for regioselective opening by nucleophiles, allowing for the controlled installation of functional groups at specific positions (C4 and C5) with defined stereochemistry. The use of azides, while hazardous, is a highly reliable and efficient method for introducing an amino group precursor.
Alternative Syntheses: Bypassing Shikimic Acid
Concerns over the supply chain of shikimic acid spurred the academic community to develop novel synthetic routes from readily available starting materials.[10] These approaches are often more convergent and feature innovative catalytic methods for establishing stereochemistry.
The Corey Synthesis: An Asymmetric Diels-Alder Approach
In 2006, E.J. Corey and his group developed a route starting from simple, inexpensive materials: butadiene and acrylic acid.[4][6] A key feature of this synthesis is an asymmetric Diels-Alder reaction catalyzed by the CBS catalyst to establish the initial stereochemistry of the cyclohexene ring.[4] The synthesis proceeds through an iodolactamization reaction and the formation of an aziridine intermediate, which is subsequently opened to install the required amino and ether functionalities.[4][11] This 11-12 step synthesis has a reported overall yield of approximately 27%.[12][13] Notably, the inventors chose not to patent this procedure.[4][11]
The Trost Synthesis: Palladium-Catalyzed Desymmetrization
Barry Trost's group reported a highly efficient, eight-step synthesis with an impressive overall yield of 30%.[10][14][15] The cornerstone of this route is a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reaction.[10][14] This key transformation desymmetrizes a racemic bicyclic lactone using a chiral palladium complex, simultaneously opening the lactone and establishing two of the three required stereocenters in a single step.[10][16] Another critical step is a rhodium-catalyzed aziridination to install the second nitrogen functionality.[10] This route is notable for being both concise and high-yielding.
The Shibasaki Synthesis: Catalytic Desymmetrization of Aziridine
The synthesis developed by Masakatsu Shibasaki's group also bypasses shikimic acid.[4] An early version of this route begins with the catalytic, enantioselective desymmetrization of a meso-aziridine using trimethylsilyl azide, which sets the initial stereocenter.[17] The synthesis then proceeds through an iodolactamization sequence, similar in concept to the Corey route, to construct the core of the molecule.[4]
Diels-Alder Routes without Natural Precursors
Several other routes have been developed that utilize the powerful Diels-Alder reaction to construct the cyclohexene ring, completely avoiding the reliance on natural chiral pool starting materials. One patented, 5-step synthesis reacts 1,3-butadienyl-3-pentyl ether with 3-nitro-ethyl acrylate, followed by an in-situ aziridination.[2][18][19] This concise route reports a high overall yield of 40%.[2][18][19] Similarly, Fukuyama's synthesis starts with pyridine and acrolein, using an asymmetric Diels-Alder reaction with a McMillan catalyst as the key step, achieving an overall yield of 22%.[4][13]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for large-scale production involves a multifactorial analysis. While academic syntheses often showcase chemical novelty and elegance, industrial routes must prioritize cost, safety, scalability, and robustness. The following table provides a quantitative comparison of the key oseltamivir syntheses.
| Synthetic Route | Starting Material(s) | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Roche Industrial | (-)-Shikimic Acid | ~11 | 17–22%[4] | Established, scalable process | Relies on potentially limited natural precursor; uses hazardous azides |
| Roche (Improved) | (-)-Shikimic Acid | 8 | 47%[9] | High yield; fewer steps | Still reliant on shikimic acid |
| Corey Synthesis | Butadiene, Acrylic Acid | 11–12 | ~27%[12][13] | Starts from simple, inexpensive materials; unpatented | Relatively long sequence; uses some hazardous reagents |
| Trost Synthesis | Commercially available lactone | 8 | 30%[10][15] | Shortest academic route; high yield; excellent stereocontrol; azide-free | Requires precious metal catalysts (Palladium, Rhodium) |
| Fukuyama Synthesis | Pyridine, Acrolein | >10 | 22%[13] | Starts from simple materials; avoids azides | Multi-step process with moderate yield |
| Diels-Alder (Patented) | Butadienyl ether, Nitro-acrylate | 5 | 40%[2][18] | Very short; high yield; avoids shikimic acid | Involves nitro compounds; patented |
Experimental Protocol: Key Step from the Trost Synthesis
To illustrate the practical aspects of these syntheses, a representative protocol for the key palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) from the Trost synthesis is provided below. This step is crucial as it establishes two stereocenters with high enantioselectivity.
Protocol: Palladium-Catalyzed Desymmetrization of a Racemic Lactone
Objective: To perform an asymmetric ring-opening of a racemic bicyclic lactone using a chiral palladium catalyst and a nitrogen nucleophile to generate an enantiomerically enriched intermediate.
Materials:
-
Racemic bicyclic lactone (starting material)
-
[Pd(C₃H₅)Cl]₂ (Palladium catalyst precursor)
-
(R,R)-Trost Ligand (Chiral ligand)
-
TMS-phthalimide (Nitrogen nucleophile)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (TsOH)
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, the palladium precursor [Pd(C₃H₅)Cl]₂ and the chiral (R,R)-Trost ligand are dissolved in anhydrous THF. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active chiral palladium catalyst complex.
-
Reaction Assembly: To the catalyst solution, the racemic bicyclic lactone and TMS-phthalimide are added sequentially under an argon atmosphere.
-
Reaction Execution: The reaction mixture is stirred at 40 °C and monitored by Thin Layer Chromatography (TLC) until the starting lactone is consumed (typically 8-12 hours). The causality for heating is to provide sufficient thermal energy to drive the catalytic cycle at an efficient rate.
-
Workup and Esterification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The crude residue, containing the TMS-carboxylate intermediate, is then dissolved in ethanol. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux to induce Fischer-Speier esterification, converting the carboxylate to the desired ethyl ester.[20]
-
Purification: After the esterification is complete (monitored by TLC), the mixture is cooled, the solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the enantiomerically enriched product. The enantiomeric excess (% ee) is determined by chiral HPLC analysis.
Self-Validation: The success of this protocol is validated by achieving high conversion of the starting material, a good isolated yield of the product (literature reports suggest >80% for similar steps), and high enantiomeric excess (>95% ee) as confirmed by chiral HPLC, which demonstrates the efficacy of the asymmetric induction by the chiral catalyst.[10][20]
Conclusion
The synthesis of oseltamivir is a case study in the evolution of pharmaceutical manufacturing. While the Roche industrial process remains a proven and effective method, its reliance on (-)-shikimic acid highlights a potential vulnerability in the supply chain. The academic community has responded with remarkable ingenuity, developing a diverse portfolio of synthetic strategies that start from simple, readily available chemicals.
Routes like the Trost synthesis, with its high efficiency and conciseness (8 steps, 30% yield), and the patented 5-step Diels-Alder approach (40% yield) demonstrate that shikimic acid is no longer an indispensable starting material.[2][10] These syntheses leverage the power of modern catalytic asymmetric methods to construct the complex chiral core of oseltamivir with impressive control and efficiency. While the use of precious metal catalysts presents a cost consideration, these azide-free routes offer significant safety advantages over the established industrial process. For drug development professionals, these alternative pathways represent viable and potentially superior second-generation manufacturing processes, ensuring a more secure and diverse supply of this essential medicine.
References
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Introduction: In the landscape of pharmaceutical research and drug development, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate and its structural analogs are valuable intermediates. However, their utility in synthesis is matched by the critical need for meticulous handling and disposal. As a carbamate derivative, this compound presents specific health and environmental hazards that necessitate a disposal protocol grounded in safety, regulatory compliance, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this chemical, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Safety Imperatives
Understanding the "why" is paramount to ensuring adherence to safety protocols. The disposal procedures for this compound are directly informed by its inherent chemical hazards.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3][4]
-
Skin Corrosion/Irritation (Category 1B/2): Causes skin irritation, and some sources indicate it can cause severe skin burns.[1][4]
-
Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[1][4][5]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3][6]
These classifications mandate that this compound must never be treated as common refuse or discharged into the sanitary sewer system.[7][8] Its disposal is governed by local, state, and federal regulations for hazardous waste.[9][10]
Pre-Disposal Operations: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles, preventing serious eye damage.[2][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents skin contact, irritation, and potential sensitization.[2][4] |
| Body Protection | Impervious laboratory coat or clothing. | Protects skin from accidental spills and contamination.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.[2][4] |
The Core Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process of segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management service.
Waste Identification and Segregation
The first and most critical step is to segregate waste streams to prevent dangerous chemical reactions.
-
Do Not Mix: Never mix carbamate waste with incompatible chemicals, particularly strong acids or bases, in the same container.[7][11]
-
Dedicated Containers: Collect waste this compound and materials contaminated with it in dedicated, separate hazardous waste containers.
-
Segregate by Form: Keep liquid and solid waste streams separate. Aqueous waste should be collected separately from organic solvent waste.[12]
Containerization and Labeling
Proper containment and communication are pillars of laboratory safety.
-
Select an Appropriate Container: Use the original manufacturer's container whenever possible.[12] If not available, use a sturdy, leak-proof container made of a chemically compatible material.
-
Immediate Labeling: Affix a Harvard-style hazardous waste label or your institution's equivalent to the container before adding the first drop of waste.[8]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other constituents in the waste mixture.[8]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[7][12]
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic bin or tub, to contain potential leaks or spills.[7][8]
Managing Different Waste Streams
The form of the waste dictates its specific disposal path.
Caption: Workflow for the segregation and disposal of carbamate waste.
-
Solid Waste: Collect unused or expired solid chemical in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound must be collected in a designated hazardous waste container for either aqueous or organic waste, as appropriate.[13] Do not overfill containers; fill only to the shoulder to allow for expansion.[7]
-
Contaminated Laboratory Debris: Items such as gloves, weighing papers, and pipette tips with trace contamination should be placed in a specifically designated and labeled container for chemically contaminated solid waste, often a lined drum or pail.[11][13] Do not place liquids in these containers.[11]
-
Contaminated Sharps: Any needles, razor blades, or broken glassware contaminated with the chemical must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[11][12]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area.[2] Ensure the area is well-ventilated.
-
Wear Full PPE: Before addressing the spill, don all required personal protective equipment as detailed in Section 2.
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.[2][14]
-
Cleanup:
-
For solid spills: Carefully sweep or scoop up the material, avoiding dust formation, and place it into a labeled container for hazardous waste disposal.[5][13]
-
For liquid spills: Absorb the spill with an inert, non-combustible material like sand, diatomite, or vermiculite.[2][14] Collect the absorbed material into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol) and then soap and water.[2] Collect all cleaning materials as contaminated debris for disposal.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.
Regulatory Framework: A Note on Compliance
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Carbamate-containing wastes are specifically addressed under these regulations, with Land Disposal Restrictions (LDRs) that dictate required treatment standards before they can be landfilled.[9][10][15] While laboratory personnel are not expected to perform these treatments, it is crucial to understand that your waste is being managed this way for a reason. Adherence to the segregation and labeling protocols outlined in this guide ensures that the waste can be properly handled by licensed disposal facilities in compliance with these federal mandates.
The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By adhering to this structured protocol—from understanding the hazards and wearing correct PPE to meticulously segregating, containerizing, and labeling all waste streams—scientists can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines and partner with certified waste disposal professionals.
References
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]
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Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
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H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). College of Chemistry, University of California, Berkeley. Retrieved from [Link]
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Chemical Waste Disposal for Laboratories. (n.d.). Specific Waste Industries. Retrieved from [Link]
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Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
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Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]
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EPA Rule on Carbamate Wastes Now in Effect. (2011, August 15). Lion Technology. Retrieved from [Link]
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Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). GovInfo. Retrieved from [Link]
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Personal protective equipment for handling tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, in-depth technical information for the safe handling and disposal of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. According to GHS classifications, this chemical is associated with the following risks:
-
Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][5]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Understanding these hazards is the first step in mitigating risk. A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory environment.
Hazard Summary Table
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 1B/2 | Danger/Warning | H315: Causes skin irritation[1] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[2][3][4] |
| Serious Eye Damage/Irritation | Category 1/2 | Danger/Warning | H318/H319: Causes serious eye damage/irritation[1][5] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1][5] |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.[6][7] All handling of this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8] Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work. An eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are critical for preventing direct contact with the chemical.[8][10] The following PPE is mandatory when handling this compound.
PPE Requirements Table
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side shields and a face shield | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[11] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves provide good resistance to a range of chemicals, including aromatic amines.[12][13] Always check for signs of degradation and replace gloves frequently. |
| Body | Laboratory coat | A standard lab coat will protect your skin and clothing from accidental spills.[7] For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron. |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary for situations with inadequate ventilation or when handling large quantities of the solid. The type of respirator should be selected based on a formal risk assessment.[7][13] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is operational.
-
Have designated waste containers ready for chemical and contaminated solid waste.
-
-
Handling:
-
Wear all required PPE as outlined in the table above.
-
Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.[2]
-
Avoid creating dust when transferring the material.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the reverse order it was put on, being careful not to contaminate yourself.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[14]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.[15]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[16][17] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Table
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.[18] |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
This guide is intended to provide a comprehensive framework for the safe handling of this compound. By integrating these practices into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence.
References
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- 3. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
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- 6. compliancy-group.com [compliancy-group.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. ipgsf.com [ipgsf.com]
- 9. benchchem.com [benchchem.com]
- 10. lighthouselabservices.com [lighthouselabservices.com]
- 11. hsa.ie [hsa.ie]
- 12. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. northindustrial.net [northindustrial.net]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 17. Federal Register :: Hazardous Waste Management System: Carbamate Production, Identification and Listing of Hazardous Waste [federalregister.gov]
- 18. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
